2-Amino-5-bromo-4-chlorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-4-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRHLKWMOMEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698466 | |
| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671795-60-1 | |
| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-5-bromo-4-chlorobenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-chlorobenzonitrile, with the CAS number 671795-60-1, is a halogenated aromatic nitrile that serves as a crucial building block in the synthesis of various heterocyclic compounds. Its trifunctional nature, possessing amino, bromo, and chloro substituents on a benzonitrile scaffold, makes it a versatile intermediate for the development of novel pharmaceutical agents and other functional organic molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, physicochemical properties, analytical characterization, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-4-chlorobenzonitrile is essential for its effective use in research and development. While experimental data for this specific compound is not extensively published, the following table summarizes its key known and predicted properties.
| Property | Value | Source |
| CAS Number | 671795-60-1 | - |
| Molecular Formula | C₇H₄BrClN₂ | - |
| Molecular Weight | 231.48 g/mol | - |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in common organic solvents like DMSO and DMF (predicted) | - |
| Purity | Typically >98% (commercial availability) | - |
Synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile
The synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile can be approached through several synthetic routes, often involving the functionalization of a pre-existing benzonitrile derivative. A plausible and efficient method involves the bromination of 2-amino-4-chlorobenzonitrile. This electrophilic aromatic substitution reaction leverages the activating and directing effects of the amino group to introduce a bromine atom at the ortho/para positions.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile.
Experimental Protocol: Bromination of 2-Amino-4-chlorobenzonitrile
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4-chlorobenzonitrile (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Amino-5-bromo-4-chlorobenzonitrile.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of 2-Amino-5-bromo-4-chlorobenzonitrile makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. The amino group can be readily diazotized and substituted, or it can participate in condensation reactions to form fused ring systems. The bromo and chloro substituents provide handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.
The presence of multiple reactive sites allows for sequential and site-selective modifications, enabling the construction of complex molecular scaffolds. This is particularly relevant in the field of medicinal chemistry, where the exploration of chemical space is crucial for the identification of new drug candidates. While specific applications of 2-Amino-5-bromo-4-chlorobenzonitrile are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various therapeutic areas. The broader class of halogenated aminobenzonitriles are known intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.
Analytical Characterization
The identity and purity of 2-Amino-5-bromo-4-chlorobenzonitrile are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Analytical Techniques
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region. The chemical shifts and coupling patterns will be influenced by the electronic effects of the amino, bromo, chloro, and cyano groups. The amino protons will likely appear as a broad singlet. |
| ¹³C NMR | The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring, with the carbon attached to the cyano group appearing at a lower field. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.48 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be evident in the molecular ion cluster. |
| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H and C=C stretching of the aromatic ring. |
Representative Analytical Workflow
Caption: A typical analytical workflow for the characterization of 2-Amino-5-bromo-4-chlorobenzonitrile.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from oxidizing agents.
Conclusion
2-Amino-5-bromo-4-chlorobenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature provides multiple avenues for chemical modification, enabling the creation of diverse and complex molecular structures. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized intermediates is likely to grow, further highlighting the importance of this compound in the development of new therapeutic agents.
References
-
Note: As specific literature for 2-Amino-5-bromo-4-chlorobenzonitrile is limited, the following references pertain to related compounds and general synthetic and analytical methodologies.
-
PubChem. 2-Amino-5-chlorobenzonitrile. National Center for Biotechnology Information. [Link]
- Larock, R. C.
- Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
-
An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-4-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical intermediate, 2-Amino-5-bromo-4-chlorobenzonitrile (CAS No. 671795-60-1). While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, presents comparative data from structurally similar molecules, outlines robust experimental protocols for its characterization, and offers insights into its predicted properties. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and materials science, enabling a deeper understanding of this compound's behavior and facilitating its effective use in research and development.
Introduction and Chemical Identity
2-Amino-5-bromo-4-chlorobenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for their utility as versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The presence of amino, bromo, chloro, and nitrile functional groups on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating diverse molecular architectures.
Chemical Structure:
Figure 1: Chemical structure of 2-Amino-5-bromo-4-chlorobenzonitrile.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-Amino-5-bromo-4-chlorobenzonitrile |
| CAS Number | 671795-60-1 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1Br)Cl)N)C#N |
| InChI Key | InChIKey=BRXWJIKLNLSVRP-UHFFFAOYSA-N |
Known and Predicted Physical Properties
Table 2: Summary of Physical Properties
| Property | Value/Predicted Range | Source/Method |
| Appearance | Solid (predicted) | --- |
| Melting Point | No Data Available (predicted to be in the range of 100-180 °C based on isomers) | --- |
| Boiling Point | No Data Available (predicted to be >300 °C at atmospheric pressure) | --- |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; and poorly soluble in water. | Based on general solubility of similar aromatic nitriles. |
| pKa | No Data Available (the amino group is expected to be weakly basic) | --- |
Rationale for Predicted Properties:
The prediction for the melting point is based on the known melting points of its isomers:
-
2-Amino-5-bromobenzonitrile: 96-100 °C
-
2-Amino-4-chlorobenzonitrile: 157-162 °C
-
4-Bromo-2-chlorobenzonitrile: 69-73 °C
The presence of both bromine and chlorine atoms, as well as the amino and nitrile groups, is expected to result in strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces, leading to a relatively high melting point. The broad predicted range reflects the uncertainty without experimental verification.
The high predicted boiling point is characteristic of aromatic compounds with multiple polar functional groups and a significant molecular weight.
The solubility predictions are based on the principle of "like dissolves like." The polar amino and nitrile groups suggest solubility in polar organic solvents, while the aromatic ring contributes to some non-polar character.
Comparative Analysis with Structural Isomers
To provide a more robust understanding of the potential physical properties of 2-Amino-5-bromo-4-chlorobenzonitrile, a comparative analysis with its commercially available isomers is instructive.
Table 3: Comparison of Physical Properties of Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-5-bromobenzonitrile | 39263-32-6 | C₇H₅BrN₂ | 197.03 | 96-100 |
| 2-Amino-4-chlorobenzonitrile | 38487-86-4 | C₇H₅ClN₂ | 152.58 | 157-162 |
| 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | C₇H₃BrClN | 216.46 | 69-73 |
| 2-Amino-5-bromo-4-chlorobenzonitrile | 671795-60-1 | C₇H₄BrClN₂ | 231.48 | Not Available |
This comparison highlights how the position and nature of the substituents on the benzonitrile core significantly influence the melting point. The presence of the amino group in 2-amino-4-chlorobenzonitrile, which can participate in hydrogen bonding, likely contributes to its higher melting point compared to 4-bromo-2-chlorobenzonitrile.
Experimental Protocols for Physical Property Determination
For researchers requiring precise physical property data, the following experimental protocols are recommended. These are standard methodologies that can be readily implemented in a well-equipped organic chemistry laboratory.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time.
Figure 2: Workflow for melting point determination using DSC.
Spectroscopic Characterization
Causality: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of a molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum:
While an experimental spectrum is not available, a predicted ¹H NMR spectrum would likely show:
-
A broad singlet for the -NH₂ protons.
-
Two singlets in the aromatic region for the two non-equivalent aromatic protons. The exact chemical shifts would be influenced by the electronic effects of the substituents.
Experimental Protocol for ¹H NMR Spectroscopy:
Figure 3: Workflow for acquiring a ¹H NMR spectrum.
Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Absorptions:
Based on the functional groups present, the following characteristic absorption bands are expected:
-
N-H stretch (amino group): Two bands in the region of 3300-3500 cm⁻¹
-
C≡N stretch (nitrile group): A sharp, medium-intensity band around 2220-2260 cm⁻¹
-
C=C stretch (aromatic ring): Bands in the region of 1450-1600 cm⁻¹
-
C-Cl stretch: A band in the region of 600-800 cm⁻¹
-
C-Br stretch: A band in the region of 500-600 cm⁻¹
A study on the related compound 2-amino-4-chlorobenzonitrile reported characteristic IR stretching bands for the nitrile (C≡N) at 2211 cm⁻¹, C-Cl at 782 cm⁻¹, and N-H at 3452 and 3363 cm⁻¹.[1] These values provide a good reference for what to expect for 2-Amino-5-bromo-4-chlorobenzonitrile.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-Amino-5-bromo-4-chlorobenzonitrile. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of related halogenated aromatic amines and nitriles.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Ingestion: Do not eat, drink, or smoke in the laboratory.
Specific Hazards of Related Compounds:
-
Aromatic Amines: Many aromatic amines are toxic and can be absorbed through the skin.
-
Halogenated Compounds: Halogenated organic compounds should be handled with care as they can be irritants and may have other toxicological effects.
-
Nitriles: Organic nitriles can be toxic if ingested or absorbed through the skin, and some can release hydrogen cyanide upon decomposition or metabolism.
Conclusion
2-Amino-5-bromo-4-chlorobenzonitrile is a chemical intermediate with significant potential in synthetic chemistry. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a solid foundation for its use in research. By combining the limited available data with predictions based on chemical principles and comparative analysis with its isomers, researchers can proceed with a greater understanding of its likely behavior. The experimental protocols outlined herein provide a clear path for the definitive characterization of this compound. As with all chemicals, adherence to strict safety protocols is paramount.
References
-
Dogan, S., et al. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile. Malaysian Journal of Analytical Sciences, 28(1), 21-32. Retrieved from [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved February 1, 2026, from [Link]
Sources
Technical Guide: Regioselective Synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile
Executive Summary
Target Molecule: 2-Amino-5-bromo-4-chlorobenzonitrile
CAS Registry Number: 671795-60-1
Molecular Formula:
This technical guide details the regioselective synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile , a critical pharmacophore intermediate used in the development of kinase inhibitors (e.g., JAK, HSP90) and advanced agrochemicals.[2] The synthesis leverages the synergistic directing effects of the amino and chloro substituents on the benzonitrile scaffold to achieve high regiochemical purity at the C-5 position.[2]
The protocol outlined below prioritizes N-Bromosuccinimide (NBS) over elemental bromine (
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis is best approached via a Late-Stage Electrophilic Aromatic Substitution (EAS) on the commercially available precursor, 2-Amino-4-chlorobenzonitrile .[2]
Regioselectivity Logic
The regiochemical outcome is dictated by the competing directing effects of the substituents on the benzene ring:
-
Amino Group (-NH₂ at C2): Strongly activating, ortho/para director.[2][3]
-
Chloro Group (-Cl at C4): Weakly deactivating, ortho/para director.[2]
-
Cyano Group (-CN at C1): Strongly deactivating, meta director.[2]
Site Analysis:
-
Position 3 (Ortho to -NH₂): Sterically crowded (flanked by -NH₂ and -Cl).[2]
-
Position 5 (Para to -NH₂): Electronic "sweet spot."[2] It is activated by the strong para-donation of the amine, ortho-directed by the chlorine, and meta-directed by the nitrile.[2]
-
Position 6: Less favorable due to lack of strong activation compared to C5.[2]
Therefore, bromination occurs selectively at C5 , yielding the target molecule with minimal formation of regioisomers.[2]
Reaction Pathway Diagram[2]
Figure 1: Mechanistic pathway showing the conversion of the precursor to the target via electrophilic aromatic substitution.[2]
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | CAS |
| 2-Amino-4-chlorobenzonitrile | 1.0 | Starting Material | 38487-86-4 |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | Brominating Agent | 128-08-5 |
| N,N-Dimethylformamide (DMF) | 5-10 Vol | Solvent | 68-12-2 |
| Water (Ice cold) | 20 Vol | Quenching/Precipitation | 7732-18-5 |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a clean, dry 3-neck round-bottom flask with 2-Amino-4-chlorobenzonitrile (1.0 eq).
-
Add DMF (5 volumes relative to mass of precursor).[2]
-
Stir at Room Temperature (RT) under an inert atmosphere (
or ) until fully dissolved. Note: The solution typically appears pale yellow.[2]
Step 2: Controlled Bromination
-
Cool the reaction mixture to 0–5°C using an ice/water bath. Critical: Lower temperature improves regioselectivity.[2]
-
Dissolve NBS (1.05 eq) in a minimal amount of DMF.[2]
-
Add the NBS solution dropwise to the reaction flask over 30–60 minutes, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to RT naturally and stir for 2–4 hours.
-
IPC (In-Process Control): Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC.[2] The starting material spot (
) should disappear, replaced by a slightly less polar product spot.[2]
Step 3: Quench and Isolation [2]
-
Pour the reaction mixture slowly into ice-cold water (20 volumes) with vigorous stirring. The product will precipitate as a solid.[2][4]
-
Stir the slurry for 30 minutes to ensure removal of residual DMF and Succinimide by-product.
-
Filter the solid using a Büchner funnel.[2]
-
Wash the filter cake with water (
volumes) to remove traces of DMF.[2]
Step 4: Purification & Drying
-
Recrystallization (if required): Dissolve the crude solid in hot Ethanol or an Ethanol/Water mixture.[2] Cool slowly to crystallize.
-
Dry the solid in a vacuum oven at 45–50°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, highlighting critical control points.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare spectral data against these expected values.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| Appearance | Visual | Off-white to pale yellow solid | Typical for halogenated anilines.[2] |
| ¹H-NMR | (DMSO-d₆, 400 MHz) | Proton at C6 (Deshielded by CN/Br).[2] | |
| Proton at C3 (Shielded by NH₂).[2] | |||
| Amine (-NH₂) protons.[2] | |||
| LC-MS | ESI (+) | ||
| Melting Point | Thermal | >160°C (dec) | High melting point due to polarity/H-bonding.[2] |
Note on NMR: The presence of two singlets in the aromatic region confirms the para relationship of the protons (positions 3 and 6), which is only possible if the bromination occurred at position 5.[2]
Safety & Troubleshooting
Hazard Analysis
-
NBS (N-Bromosuccinimide): Irritant and strong oxidizer.[2] Store in a refrigerator and protect from light. Exothermic decomposition possible if heated dry.[2]
-
DMF (Dimethylformamide): Hepatotoxic and readily absorbed through skin.[2] Use butyl rubber gloves and work in a fume hood.[2]
-
Halogenated Waste: All filtrates containing organic halides must be segregated from general organic waste.[2]
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Reaction.
-
Issue: Di-bromination (impurity). [2][4]
-
Cause: Temperature too high during addition or local high concentration.[2]
-
Fix: Strictly maintain 0°C during addition; ensure vigorous stirring.
-
-
Issue: Sticky Product (Oil out).
-
Cause: DMF content too high during quench.
-
Fix: Add water more slowly or use a larger volume of water (30 vol) to ensure rapid precipitation.[2]
-
References
-
World Intellectual Property Organization. (2013).[2] WO2013022818A1 - Novel macrocycles as factor XIa inhibitors.[2] (Describes analogous bromination of 2-amino-4-chlorobenzonitrile derivatives). Retrieved from
-
Mitchell, R. H., et al. (1979).[2] N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent. The Journal of Organic Chemistry. (Foundational methodology for NBS/DMF bromination of activated aromatics).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-5-bromo-4-chlorobenzaldehyde | 1036757-11-5 | Benchchem [benchchem.com]
- 4. CA2649995A1 - Amino-ethyl-amino-aryl (aeaa) compounds and their use - Google Patents [patents.google.com]
Solubility Profiling and Thermodynamic Analysis of 2-Amino-5-bromo-4-chlorobenzonitrile
The following technical guide details the solubility profiling, thermodynamic modeling, and process optimization for 2-Amino-5-bromo-4-chlorobenzonitrile .
Technical Guide for Process Research & Development
Executive Summary
2-Amino-5-bromo-4-chlorobenzonitrile (CAS: 671795-60-1 ) is a critical halogenated intermediate used in the synthesis of quinazoline-based pharmaceuticals, particularly for antiviral and anticancer applications.[1][2] Its solubility behavior is governed by the interplay between its polar functional groups (amine, nitrile) and its lipophilic halogenated core.[2]
This guide provides a comprehensive framework for determining, modeling, and optimizing the solubility of this compound.[2] While specific public domain solubility datasets are sparse, this guide synthesizes data from structural analogs (e.g., 2-amino-4-chlorobenzonitrile) to establish a scientifically grounded solubility landscape.[2]
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-Amino-5-bromo-4-chlorobenzonitrile |
| CAS Number | 671795-60-1 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Key Functional Groups | Primary Amine (-NH₂), Nitrile (-CN), Halogens (-Br, -Cl) |
| Primary Application | Intermediate for Quinazoline/Benzimidazole synthesis |
Solubility Landscape & Solvent Selection
The solubility of 2-Amino-5-bromo-4-chlorobenzonitrile follows a distinct polarity-driven trend. The presence of the amino and nitrile groups allows for hydrogen bonding, while the halogenated ring requires dispersion force interactions.[2]
Predicted Solubility Profile (Based on Structural Analogs)
Data inferred from behavior of 2-amino-4-chlorobenzonitrile and 4-bromo-2-chlorobenzonitrile.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Solvation |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of crystal lattice.[2] |
| Polar Aprotic (Volatile) | Acetonitrile, Acetone | High | Good dipole interaction; ideal for reaction solvents.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | H-bonding with amine/nitrile; temperature-dependent (ideal for crystallization).[2] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate to High | Dipole interactions; useful for extraction.[2] |
| Non-Polar | Toluene, Hexane, Heptane | Low to Negligible | Lack of H-bonding capability to overcome lattice energy.[2] |
| Aqueous | Water | Insoluble | Hydrophobic halogenated core dominates.[2] |
Recrystallization Strategy
For purification, a mixed-solvent system is recommended to balance yield and purity.[2]
-
Primary Recommendation: Ethanol/Water or Acetonitrile/Water .[2]
-
Rationale: The compound is soluble in hot ethanol/acetonitrile but precipitates upon cooling or antisolvent (water) addition, removing polar impurities in the mother liquor.[2]
-
-
Alternative: Ethyl Acetate/Heptane .[2]
-
Rationale: Useful if the compound is sensitive to hydrolysis, though less effective for removing polar byproducts.[2]
-
Thermodynamic Modeling Framework
To accurately predict solubility (
The Modified Apelblat Equation
[2]- : Mole fraction solubility of the solute.[2]
- : Absolute temperature (Kelvin).[2][3]
-
: Empirical parameters derived from regression analysis.
-
&
: Reflect the enthalpy of solution and non-ideal solution behavior.[2] - : Accounts for the temperature dependence of the enthalpy of fusion.
-
&
Thermodynamic Parameters (Van't Hoff Analysis)
The dissolution process is characterized by Enthalpy (
-
Enthalpy (
): Typically positive (endothermic) for this class, meaning solubility increases with temperature.[2] [2] -
Gibbs Energy (
): [2]-
If
, the dissolution is non-spontaneous (requires energy input/heating).[2]
-
Experimental Protocols
Two validated methods are prescribed to generate the solubility data required for the models above.
Method A: Laser Monitoring Observation (Dynamic)
Best for generating rapid Solubility-Temperature curves.
-
Setup: Equip a jacketed glass vessel with a laser turbidity probe and a precision thermometer.[2]
-
Dissolution: Heat slowly (
) with constant stirring. -
Detection: Record the temperature (
) where the laser transmission hits 100% (turbidity 0). -
Repetition: Add more solute to the same vessel and repeat to find the next point on the curve.
Method B: Isothermal Shake-Flask (Equilibrium)
Best for determining exact saturation points.
-
Saturation: Add excess 2-Amino-5-bromo-4-chlorobenzonitrile to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (e.g.,
) for 24–48 hours. -
Sampling: Stop stirring and allow phases to separate (or centrifuge).
-
Analysis: Withdraw the supernatant, filter (
), and dilute. -
Quantification: Analyze via HPLC-UV (typically at
).[2]
Visualizations
Diagram 1: Solubility Determination Workflow
This flowchart outlines the decision process for selecting the experimental method and processing the data.
Caption: Workflow for acquiring and modeling solubility data, ensuring statistical validity through model correlation.
Diagram 2: Solvent Selection Logic
A decision tree for selecting the optimal solvent based on the process stage (Reaction vs. Purification).[2]
Caption: Strategic decision tree for selecting solvents for synthesis (reaction) versus purification (crystallization).[2]
References
-
Sigma-Aldrich. Product Specification: 2-Amino-4-chlorobenzonitrile (Analogous Structure).[2][3] Retrieved from .[2]
-
ChemicalBook. Synthesis and Properties of 2-Amino-5-chlorobenzonitrile. Retrieved from .[2]
-
PubChem. Compound Summary: 4-Bromo-2-chlorobenzonitrile (Isomeric Analog).[2] National Library of Medicine.[2] Retrieved from .[2]
-
NIST. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents (Apelblat Model Reference). Journal of Chemical Thermodynamics.[2] Retrieved from .[2]
-
Pharmaffiliates. 2-Amino-5-bromo-4-chlorobenzonitrile CAS 671795-60-1 Product Page.[1][2][5] Retrieved from .[2]
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- 4. sphinxsai.com [sphinxsai.com]
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2-Amino-5-bromo-4-chlorobenzonitrile melting point
An In-Depth Technical Guide to the Melting Point of 2-Amino-5-bromo-4-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The melting point is a fundamental thermodynamic property that serves as a crucial indicator of a substance's purity and identity. For novel compounds or specialized intermediates in drug development, such as 2-Amino-5-bromo-4-chlorobenzonitrile, published data on physical constants are often scarce. This guide provides a comprehensive framework for understanding, estimating, and experimentally determining the melting point of this compound. It moves beyond a simple data lookup to deliver a procedural and theoretical analysis, equipping researchers with the necessary tools to characterize this and other novel materials with confidence and scientific rigor.
Introduction: Characterizing a Novel Benzonitrile Derivative
This guide addresses this data gap by providing a Senior Application Scientist's perspective on establishing a reliable melting point. We will explore the compound's molecular structure, analyze the factors predicted to influence its melting behavior, and present detailed, field-proven protocols for its experimental determination.
Compound Identification
To ensure clarity and precision, the primary identifiers for the subject compound are summarized below.
| Property | Value | Source |
| Chemical Name | 2-Amino-5-bromo-4-chlorobenzonitrile | - |
| CAS Number | 671795-60-1 | [2] |
| Molecular Formula | C₇H₄BrClN₂ | [2] |
| Molecular Weight | 231.48 g/mol | [2] |
| Chemical Structure | - |
Theoretical Analysis and Predictive Assessment
Before undertaking experimental work, a theoretical analysis of the molecular structure provides a rational basis for estimating the melting point. The melting temperature is governed by the strength of intermolecular forces and the efficiency of crystal lattice packing.[3]
Influence of Functional Groups on Intermolecular Forces
The melting point is a direct reflection of the energy required to overcome the forces holding molecules together in a solid crystal lattice.[4] The functional groups on 2-Amino-5-bromo-4-chlorobenzonitrile each contribute uniquely:
-
Amino Group (-NH₂): The primary amine is capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This capacity for strong intermolecular hydrogen bonding is expected to significantly elevate the melting point compared to non-hydrogen-bonding analogues.
-
Nitrile Group (-C≡N): The cyano group possesses a strong dipole moment due to the electronegativity difference between carbon and nitrogen. This leads to powerful dipole-dipole interactions between molecules in the crystal lattice, further increasing the melting point.
-
Halogens (-Cl, -Br): Both chlorine and bromine are electronegative, contributing to the molecule's overall polarity. More importantly, their size and polarizability enhance London dispersion forces. As we move down the halogen group, increasing molecular size and electron count strengthen these forces, which generally leads to higher melting and boiling points.[5][6]
Molecular Symmetry and Crystal Packing
Beyond intermolecular forces, the ability of a molecule to pack efficiently and symmetrically into a crystal lattice is critical.[3] Highly symmetrical molecules tend to have higher melting points because they form more stable and tightly packed crystal structures, which require more energy to disrupt.[7] The substitution pattern on the benzene ring of 2-Amino-5-bromo-4-chlorobenzonitrile will dictate its overall shape and symmetry, influencing how it crystallizes.
Comparative Analysis with Related Compounds
To form a reasonable hypothesis for the expected melting point, we can compare it to structurally similar compounds. The introduction of a bromine atom to 2-Amino-5-chlorobenzonitrile is the key structural change. Given that bromine is larger and more polarizable than hydrogen, it will increase the van der Waals forces, suggesting that the melting point of the target compound will likely be higher than that of its non-brominated parent.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Key Structural Difference |
| 2-Amino-5-chlorobenzonitrile | 5922-60-1 | 152.58 | 96 - 99 | Lacks the 5-bromo substituent |
| 2-Amino-4-chlorobenzonitrile | 38487-86-4 | 152.58 | 157 - 162 | Different chlorine position; lacks bromine |
| 5-Amino-2-bromo-4-chlorobenzonitrile | 1215206-56-6 | 231.48 | Not Available | Isomer of the target compound |
| 2-Amino-5-bromo-4-chlorobenzonitrile | 671795-60-1 | 231.48 | To be determined | Target Compound |
Data sourced from[2][8][9][10].
Based on this comparison, a melting point exceeding 100°C is a reasonable starting hypothesis.
Experimental Determination Protocols
The following sections provide detailed, self-validating protocols for the two most common and reliable methods for melting point determination in a pharmaceutical research setting: the capillary method and Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination (Compliance with USP <741>)
This classical method provides a visual determination of the melting range and is a fundamental technique for purity assessment and identification.[11]
Causality Behind Experimental Choices: The protocol is designed to ensure uniform, controlled heating and clear observation. A slow heating rate near the melting point (1 °C/minute) is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, preventing overshooting of the true melting temperature.[12] The specified sample height ensures a clear and reproducible observation of the melting process.[13]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of 2-Amino-5-bromo-4-chlorobenzonitrile is completely dry, as residual solvent can act as an impurity and depress the melting point. Dry in a vacuum oven if necessary.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, grind the crystalline sample into a fine, uniform powder. This ensures efficient and even packing in the capillary tube.
-
-
Capillary Tube Loading:
-
Take a glass capillary tube (standard dimensions: 0.8-1.2 mm internal diameter, sealed at one end).[12]
-
Press the open end of the capillary tube vertically into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom, sealed end.
-
Repeat until a tightly packed column of 2.5-3.5 mm in height is achieved.[12] An improperly packed or oversized sample can lead to a broad and inaccurate melting range.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (based on the theoretical assessment).
-
Once this temperature is reached, adjust the heating rate to a slow and steady 1-2°C per minute.[12]
-
Observe the sample closely through the magnifying eyepiece.
-
Record T₁ (Onset of Melting): The temperature at which the first drop of liquid appears in the sample column.[12]
-
Record T₂ (Clear Point): The temperature at which the last solid particle melts, resulting in a completely transparent liquid.
-
The result is reported as the melting range, T₁ - T₂ . For a pure compound, this range is typically narrow (0.5-1.5°C).
-
Workflow Diagram:
Caption: Workflow for Capillary Melting Point Determination.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[14] It offers higher precision, requires smaller sample sizes, and can provide additional information on phenomena like polymorphic transitions or decomposition.[15][16]
Causality Behind Experimental Choices: The DSC method quantifies the energy absorbed by the sample during melting (an endothermic process).[17] A controlled heating rate is essential for resolving the melting peak accurately. The use of a sealed or crimped aluminum pan prevents sample loss through sublimation. Instrument calibration with certified standards (e.g., indium) is a prerequisite for trustworthy data, ensuring the temperature and enthalpy axes are accurate.[18]
Step-by-Step Methodology:
-
Instrument Calibration:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., Indium, Tin) according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Tare an empty aluminum DSC pan and lid on a microbalance.
-
Accurately weigh 1-3 mg of the finely powdered 2-Amino-5-bromo-4-chlorobenzonitrile into the pan.
-
Securely crimp the lid onto the pan to ensure good thermal contact and contain the sample.
-
Prepare an identical empty, sealed pan to be used as the reference.
-
-
Thermal Program & Measurement:
-
Place the sample pan and the reference pan into their respective positions in the DSC cell.
-
Define the thermal method:
-
Equilibration: Start at a temperature well below the expected melting point (e.g., 25°C).
-
Heating Ramp: Heat the sample at a constant rate, typically 5-10°C per minute, to a temperature well above the completion of the melt (e.g., 200°C).
-
Inert Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Initiate the experiment and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting event will appear as an endothermic peak on the DSC thermogram (heat flow vs. temperature).
-
Using the instrument's analysis software, determine the key parameters:
-
Onset Temperature (T_onset): The extrapolated temperature at which the melting process begins. This is often considered the most reproducible value and is analogous to the melting point for pure substances.[18]
-
Peak Temperature (T_peak): The temperature at which the rate of heat absorption is at its maximum.
-
Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak, representing the energy required to melt the sample (in J/g).
-
-
Workflow Diagram:
Caption: Workflow for Melting Point Determination by DSC.
Purity Assessment: The Diagnostic Power of Melting Point
For drug development professionals, the melting point is more than an identifier; it is a primary indicator of purity. The presence of even small amounts of impurities will typically cause two observable effects: a depression of the melting point and a broadening of the melting range.[14]
This phenomenon is grounded in the thermodynamics of solutions, as described by the Van't Hoff equation , which relates the mole fraction of an impurity to the freezing (melting) point depression.[17][19] Essentially, the impurity disrupts the stable crystal lattice of the bulk material, requiring less energy to break the intermolecular forces. As the substance melts, the impurity dissolves in the liquid phase, progressively lowering the melting point of the remaining solid.
A sharp melting range (e.g., < 1.5°C) observed via the capillary method, or a sharp, symmetric endotherm from DSC, is strong evidence of high purity. Conversely, a broad, depressed melting range signals the presence of impurities, which could include starting materials from the synthesis (e.g., from the bromination of 2-chlorobenzonitrile), regioisomers, or residual solvents.[20]
Conclusion
While a published melting point for 2-Amino-5-bromo-4-chlorobenzonitrile (CAS 671795-60-1) is not readily found, this guide demonstrates a robust, scientifically-grounded approach to its determination. Through an analysis of its molecular structure, a comparative study of related compounds, and the application of rigorous experimental protocols such as USP-compliant capillary methods and Differential Scanning Calorimetry, researchers can confidently establish and validate this critical physicochemical property. The determined melting point and the sharpness of the melting range will serve as essential benchmarks for identity confirmation and purity assessment throughout the research and development lifecycle.
References
-
Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-5-bromo-4-chlorobenzonitrile. Retrieved from [Link]
-
López-Pinto, C., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Education. Retrieved from [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]
-
News-Medical. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
-
USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Mahajan, R. N., et al. (2001). Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 8). 26.7: The van 't Hoff Equation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
-
Nikpour, F., & Ghorbani-Choghamarani, A. (2007). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. E-Journal of Chemistry. Retrieved from [Link]
-
USP. (n.d.). USP 741 Melting Point or Range. Scribd. Retrieved from [Link]
-
ChemTeam. (n.d.). Freezing Point Depression. Retrieved from [Link]
-
USP. (2014, August 1). Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Group 17: General Properties of Halogens. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
-
Quattrocchi, O., et al. (2013). USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Retrieved from [Link]
-
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]
-
European Pharmacopoeia. (2008). 2.2.14. Melting point - capillary method. uspbpep.com. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
dos Santos, A. C., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Retrieved from [Link]
-
Allen Institute. (n.d.). Van't Hoff Factor. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). How the melting and boiling points of an element changes down the group? Retrieved from [Link]
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An In-depth Technical Guide to 2-Amino-5-bromo-4-chlorobenzonitrile: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-chlorobenzonitrile, identified by CAS number 671795-60-1, is a halogenated aromatic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring amino, bromo, chloro, and cyano functional groups, provides multiple reactive sites for the strategic construction of complex molecular architectures. This guide offers a comprehensive overview of its commercial availability, plausible synthetic routes, and its emerging role as a key intermediate in the development of novel therapeutic agents.
Commercial Availability and Supplier Specifications
2-Amino-5-bromo-4-chlorobenzonitrile is commercially available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. It is typically offered in quantities ranging from milligrams to grams, with options for bulk and custom synthesis.
Leading suppliers for this compound include:
-
Pharmaffiliates [1]
-
SRD Pharma [2]
-
Leap Chem Co., Ltd. [3]
-
001CHEMICAL [4]
-
Sigma-Aldrich (Merck) [5]
When sourcing this chemical, it is crucial to consider the purity and the intended application. Most suppliers categorize it under "pharmaceutical standards, intermediates, and fine chemicals," indicating its suitability for drug discovery and development workflows.[1]
Table 1: Typical Supplier Specifications for 2-Amino-5-bromo-4-chlorobenzonitrile
| Property | Specification | Reference |
| CAS Number | 671795-60-1 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | |
| Purity | ≥97% (often by HPLC) | |
| Storage | 2-8°C, Refrigerator, under inert atmosphere | [1] |
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for 2-Amino-5-bromo-4-chlorobenzonitrile is not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for the synthesis of related substituted aminobenzonitriles. A likely approach involves the bromination of a suitable precursor, such as 2-amino-4-chlorobenzonitrile.
Proposed Synthetic Pathway
The synthesis would likely proceed via electrophilic aromatic substitution on the 2-amino-4-chlorobenzonitrile starting material. The amino group is a strong activating group and directs ortho- and para- to itself. Given that the para position is blocked by the chloro group, the bromination is expected to occur at the ortho position (C6) or the other available para-like position (C5). The steric hindrance from the adjacent amino group might favor substitution at the C5 position.
Caption: Proposed synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile.
Experimental Protocol: A General Approach to Bromination
The following is a generalized protocol based on similar reactions and should be optimized for the specific substrate:
-
Dissolution: Dissolve 2-amino-4-chlorobenzonitrile in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath to control the exothermicity of the reaction.
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the stirred solution. The stoichiometry of the brominating agent should be carefully controlled to minimize over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable reducing agent if necessary (e.g., sodium thiosulfate solution) and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 2-amino-5-bromo-4-chlorobenzonitrile.
Applications in Medicinal Chemistry and Drug Discovery
The strategic placement of multiple functional groups makes 2-Amino-5-bromo-4-chlorobenzonitrile a valuable scaffold for generating molecular diversity in drug discovery programs. The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic rings. The bromo and chloro substituents are amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.
A key documented application of 2-Amino-5-bromo-4-chlorobenzonitrile is in the synthesis of inhibitors of human aldosterone synthase (CYP11B2). A patent discloses the use of this compound as a starting material for the preparation of novel quinolinone derivatives.[6] These compounds are being investigated for the treatment of hyperaldosteronism and related cardiovascular diseases.
Caption: Role in the synthesis of aldosterone synthase inhibitors.
The versatility of this building block suggests its potential use in the synthesis of a variety of other biologically active molecules, leveraging the known pharmacological importance of substituted benzonitriles and quinazolines.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the four substituents.
-
Amino Protons: A broad singlet corresponding to the two amino protons (δ 4.0-6.0 ppm), the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Seven distinct signals are expected, one for the nitrile carbon (δ ~115-120 ppm) and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡N Stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹ for the nitrile group.
-
C-Br and C-Cl Stretching: Bands in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.
Mass Spectrometry (Predicted):
-
The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex isotopic pattern for the molecular ion cluster.
Conclusion
2-Amino-5-bromo-4-chlorobenzonitrile is a commercially available and valuable building block for medicinal chemists and drug discovery scientists. Its polysubstituted aromatic core offers a rich platform for the synthesis of diverse and complex molecules. While detailed synthetic and analytical data in the public literature are scarce, its documented use in the synthesis of aldosterone synthase inhibitors highlights its potential in the development of novel therapeutics. As with any specialized chemical, proper handling and safety precautions are paramount. Researchers are encouraged to obtain detailed specifications and safety information directly from their suppliers.
References
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-
BuyersGuideChem. (n.d.). Supplier CAS No 671795-60-1. Retrieved from [Link]
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- CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.
-
Pharmaffiliates. (n.d.). 2-Amino-5-bromo-4-chlorobenzonitrile. Retrieved from [Link]
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- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
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- ResearchG
- PrepChem.com. (n.d.). Synthesis of 4-chlorobenzonitrile.
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potential biological activity of 2-Amino-5-bromo-4-chlorobenzonitrile
An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-5-bromo-4-chlorobenzonitrile
Foreword: Unveiling the Potential of a Novel Benzonitrile Derivative
To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutic agents, this guide serves as a comprehensive exploration into the potential biological activities of 2-Amino-5-bromo-4-chlorobenzonitrile. While direct extensive research on this specific molecule is emerging, its structural features, rooted in the versatile benzonitrile scaffold, suggest a high probability of significant pharmacological effects. This document provides a strategic framework for investigating its potential, drawing upon established knowledge of structurally related compounds and outlining robust experimental protocols to elucidate its biological profile.
Our approach is not to present a list of known facts about this particular molecule, but rather to provide a logical, evidence-based roadmap for its investigation. We will delve into the rationale behind experimental choices, ensuring that each proposed step is part of a self-validating system of inquiry. By synthesizing information from analogous compounds, we can postulate potential mechanisms of action and design a comprehensive research plan to validate these hypotheses.
Introduction to 2-Amino-5-bromo-4-chlorobenzonitrile: A Molecule of Interest
2-Amino-5-bromo-4-chlorobenzonitrile is an organic compound characterized by a benzene ring substituted with an amino group, a bromine atom, a chlorine atom, and a nitrile group. Its molecular formula is C₇H₄BrClN₂. The presence of these functional groups on the benzonitrile framework makes it a compelling candidate for biological investigation.
The benzonitrile moiety is a key structural feature in numerous biologically active compounds, including those with applications in agriculture and medicine. The amino and halogen substituents offer reactive sites for further chemical modifications, allowing for the generation of a diverse library of derivatives. More importantly, these groups can play a crucial role in the molecule's interaction with biological targets. For instance, the nitrile and amino groups can participate in coupling reactions, which is a valuable attribute in the development of kinase inhibitors and other bioactive molecules[1][2].
Postulated Biological Activities and Mechanisms of Action
Based on the known activities of structurally similar compounds, we can hypothesize several potential biological activities for 2-Amino-5-bromo-4-chlorobenzonitrile.
Anticancer Potential
Derivatives of aminobenzonitriles and related structures have demonstrated promising anticancer properties[3][4]. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways.
-
Kinase Inhibition: The dichloropyrimidine core, which shares structural similarities with the substituted benzene ring of our target molecule, is a known scaffold for ATP-competitive kinase inhibitors in oncology research[4]. The amino and nitrile groups of 2-Amino-5-bromo-4-chlorobenzonitrile could potentially interact with the active sites of various kinases that are crucial for tumor growth and survival.
-
Induction of Apoptosis: Some related compounds have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways[4]. It is plausible that 2-Amino-5-bromo-4-chlorobenzonitrile could exhibit similar cytotoxic effects against various cancer cell lines.
-
ERAD Pathway Inhibition: Novel compounds are being developed to target the endoplasmic reticulum-associated protein degradation (ERAD) pathway, which can induce cancer cell death[5]. The structural features of our molecule of interest warrant an investigation into its potential to modulate this pathway.
Antimicrobial and Antiviral Activity
The presence of halogen atoms and the aromatic amine structure are often associated with antimicrobial properties.
-
Antibacterial Action: Halogenated flavonoids and other aromatic compounds have shown significant inhibitory effects against pathogenic bacteria[6]. Related pyrimidine derivatives have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis[4]. The mechanism may involve the disruption of metabolic pathways essential for bacterial survival.
-
Antiviral Properties: Some benzonitrile derivatives have been explored for their antiviral activities, including the inhibition of HIV replication[7]. This is often achieved through the inhibition of viral enzymes like reverse transcriptase[4].
Experimental Protocols for Biological Evaluation
To systematically investigate the potential biological activities of 2-Amino-5-bromo-4-chlorobenzonitrile, a series of well-defined experimental protocols are essential.
In Vitro Cytotoxicity Screening
The initial step is to assess the compound's cytotoxic effects on a panel of human cancer cell lines and a normal cell line to determine its potency and tumor selectivity.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, H460 for lung cancer, U87 for glioblastoma) and a normal cell line (e.g., MCF10A for normal breast) in appropriate media and conditions.
-
Cell Plating: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of 2-Amino-5-bromo-4-chlorobenzonitrile (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.
-
Cell Fixation: After incubation, gently fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line to determine the compound's cytotoxic potency[3].
Diagram: Cytotoxicity Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Assays
Given the potential for kinase inhibition, a representative kinase inhibition assay should be performed.
Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.
-
Assay Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in a suitable buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Reaction Termination and Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the remaining ATP.
-
Data Analysis: Calculate the IC₅₀ (concentration causing 50% inhibition of enzyme activity) to determine the inhibitory potency of the compound.
Diagram: Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity Data (GI₅₀ in µM)
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
| MCF-7 | Breast Cancer | Value |
| H460 | Lung Cancer | Value |
| U87 | Glioblastoma | Value |
| MCF10A | Normal Breast | Value |
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Value |
| Escherichia coli | Gram-negative Bacteria | Value |
| Candida albicans | Fungus | Value |
Table 3: Hypothetical Kinase Inhibition Data (IC₅₀ in µM)
| Kinase Target | IC₅₀ (µM) |
| Kinase A | Value |
| Kinase B | Value |
Future Directions and Conclusion
The results from these initial screenings will provide a foundational understanding of the biological activity of 2-Amino-5-bromo-4-chlorobenzonitrile. Positive "hits" in any of these assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features responsible for the observed activity.
-
Mechanism of Action Studies: More in-depth experiments to elucidate the precise molecular targets and pathways affected by the compound.
-
In Vivo Efficacy Studies: Testing the compound in animal models of the relevant diseases (e.g., cancer xenograft models, infection models).
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
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electrophilic substitution reactions of 2-Amino-5-bromo-4-chlorobenzonitrile
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-5-bromo-4-chlorobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-amino-5-bromo-4-chlorobenzonitrile. This polysubstituted benzene derivative presents a unique case study in regioselectivity, governed by the interplay of a strongly activating amino group and multiple deactivating halogen and cyano substituents. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical principles predicting the reactivity of this substrate, along with field-proven insights and detailed experimental protocols for key transformations such as nitration, halogenation, and sulfonation. The limitations of Friedel-Crafts reactions on this electron-deficient system are also critically examined.
Introduction to 2-Amino-5-bromo-4-chlorobenzonitrile
2-Amino-5-bromo-4-chlorobenzonitrile is a highly functionalized aromatic compound, making it a potentially valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to build molecular complexity. Understanding its behavior in electrophilic substitution reactions is paramount for its effective utilization in synthetic campaigns.
Molecular Structure and Properties
The structure of 2-amino-5-bromo-4-chlorobenzonitrile is characterized by a benzene ring bearing four distinct substituents. The chemical properties and reactivity of the aromatic ring are a direct consequence of the electronic effects of these groups.
Structure of 2-Amino-5-bromo-4-chlorobenzonitrile
Caption: Molecular structure of 2-Amino-5-bromo-4-chlorobenzonitrile.
Theoretical Framework: Predicting Reactivity in Electrophilic Aromatic Substitution
The General Mechanism of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution reactions are fundamental transformations in organic chemistry.[2] They generally proceed via a two-step mechanism:
-
Formation of a Sigma Complex : In the rate-determining step, the π-electron system of the aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]
-
Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[3]
General Mechanism of Electrophilic Aromatic Substitution
Caption: A simplified workflow of the EAS mechanism.
Analysis of Substituent Effects
The reactivity and regioselectivity of EAS reactions on a substituted benzene ring are dictated by the electronic properties of the substituents already present.[5] These groups can be classified as either activating (electron-donating) or deactivating (electron-withdrawing).[6][7]
-
Activating Groups : These groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate and increasing the rate of reaction. They direct incoming electrophiles to the ortho and para positions.[8][9]
-
Deactivating Groups : These groups withdraw electron density from the ring, destabilizing the carbocation intermediate and slowing the reaction rate. Most deactivating groups are meta-directors.[10][11] Halogens are a notable exception; they are deactivating yet ortho, para-directing due to a balance of inductive withdrawal and resonance donation.[10][12]
In the case of 2-amino-5-bromo-4-chlorobenzonitrile, we have a complex interplay of these effects.
| Substituent | Position | Classification | Directing Effect |
| -NH₂ | 2 | Strongly Activating | ortho, para |
| -Cl | 4 | Deactivating | ortho, para |
| -Br | 5 | Deactivating | ortho, para |
| -CN | 1 | Strongly Deactivating | meta |
Regioselectivity: Predicting the Site of Substitution
To predict the outcome of an EAS reaction, one must consider the combined influence of all substituents. The following rules generally apply:
-
The most powerfully activating group typically controls the regioselectivity.[10]
-
Steric hindrance can influence the ratio of ortho to para products.
In our target molecule, the amino (-NH₂) group is by far the strongest activating group and will therefore be the primary director of substitution.[9][13] The -NH₂ group directs incoming electrophiles to its ortho and para positions.
-
The para position relative to the amino group (C5) is blocked by the bromo substituent.
-
One ortho position (C1) is blocked by the cyano group.
-
This leaves the other ortho position (C3) as the most electronically activated and likely site for electrophilic attack.
The deactivating groups also influence the electron distribution. The cyano group directs meta to itself, which includes the C3 position, thus reinforcing the directing effect of the amino group. The chloro and bromo groups, being ortho, para-directors, will have a lesser influence compared to the potent amino group. While there may be some steric hindrance at C3 due to the adjacent amino and chloro groups, the powerful electronic activation provided by the amino group is expected to be the dominant factor.
Key Electrophilic Substitution Reactions and Protocols
Nitration
Aromatic nitration is a classic EAS reaction, typically achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[14]
Direct nitration of anilines is often problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group.[9] This would fundamentally alter the desired regioselectivity. Furthermore, the amino group is susceptible to oxidation by nitric acid.
To circumvent these issues, the amino group must be protected, typically through acetylation.[15] The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-director, but it is less powerful than the amino group, offering more controlled reactivity and preventing protonation and oxidation. The protecting group can be easily removed by hydrolysis after the nitration step.
Workflow for the Nitration of 2-Amino-5-bromo-4-chlorobenzonitrile
Caption: A proposed workflow for the controlled nitration of the title compound.
This protocol is based on established procedures for the nitration of substituted anilines.[16]
Step 1: Acetylation (Protection)
-
Dissolve 2-amino-5-bromo-4-chlorobenzonitrile in glacial acetic acid.
-
Add acetic anhydride to the solution. A catalytic amount of a non-nucleophilic base like pyridine can be used.[15]
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the N-acetylated product.
-
Filter, wash the solid with water until neutral, and dry.
Step 2: Nitration
-
Carefully dissolve the N-acetylated product in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature remains below 10 °C.[16]
-
Stir the mixture at a controlled low temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with cold water, and dry.
Step 3: Hydrolysis (Deprotection)
-
Reflux the nitrated intermediate in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the acetyl group is cleaved (monitor by TLC).
-
Neutralize the solution to precipitate the final product, 2-amino-3-nitro-5-bromo-4-chlorobenzonitrile.
-
Filter, wash with water, and purify by recrystallization.
Halogenation
Due to the strong activation by the amino group, halogenation of the substrate can likely be achieved under mild conditions without a Lewis acid catalyst.[9]
The amino group makes the ring highly susceptible to electrophilic attack by halogens. Reactions with bromine water, for instance, can lead to polysubstitution on highly activated anilines.[9] Therefore, controlled, stoichiometric addition of the halogenating agent in a suitable solvent is crucial.
-
Dissolve 2-amino-5-bromo-4-chlorobenzonitrile in a suitable solvent such as acetic acid or dichloromethane.
-
Slowly add a solution of elemental bromine (Br₂) in the same solvent dropwise at room temperature.
-
Stir until the reaction is complete. The disappearance of the bromine color can serve as a visual indicator.
-
Quench any excess bromine with a reducing agent like sodium thiosulfate solution.
-
Isolate the product by extraction and purify by chromatography or recrystallization to yield 2-amino-3,5-dibromo-4-chlorobenzonitrile.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃).[14]
Similar to nitration, the amino group will be protonated in the strongly acidic medium. However, in the case of sulfonation, the reaction is often reversible and can be driven to the thermodynamically favored product. Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid.[9]
-
Carefully add 2-amino-5-bromo-4-chlorobenzonitrile to concentrated sulfuric acid.
-
Heat the mixture to a moderately high temperature (e.g., 180-190 °C) for several hours to facilitate the rearrangement to the sulfonic acid derivative.
-
Cool the reaction mixture and pour it onto ice to precipitate the product.
-
The product will likely be a zwitterion (inner salt). Filter the solid, wash with cold water, and dry. The expected product is 2-amino-5-bromo-4-chloro-3-sulfobenzonitrile.
Friedel-Crafts Reactions: A Case of Limitation
The Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[17] However, they have significant limitations.
-
Complexation with the Catalyst : The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[18] This forms a complex that strongly deactivates the ring, effectively shutting down the reaction.[19]
-
Substrate Deactivation : Friedel-Crafts reactions generally fail on strongly deactivated aromatic rings.[17][19] The presence of the chloro, bromo, and especially the cyano group makes the substrate electron-deficient and thus unreactive towards the relatively weak electrophiles generated in Friedel-Crafts reactions.
For these reasons, Friedel-Crafts alkylation and acylation are not viable synthetic routes for the further functionalization of 2-amino-5-bromo-4-chlorobenzonitrile.
Conclusion
The electrophilic substitution reactions of 2-amino-5-bromo-4-chlorobenzonitrile are governed primarily by the powerful activating and ortho, para-directing effect of the amino group. This directs incoming electrophiles to the C3 position. While the substrate is amenable to reactions like nitration (with appropriate protection of the amine), halogenation, and sulfonation, its highly deactivated nature, compounded by the presence of the basic amino group, renders it unsuitable for Friedel-Crafts reactions. The protocols and theoretical framework presented in this guide offer a robust foundation for researchers seeking to utilize this versatile chemical intermediate in their synthetic endeavors.
References
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- Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives.
- Biosynth. (n.d.). 2-Amino-4-chlorobenzonitrile.
- ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile.
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- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
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- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
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- Wiley Online Library. (n.d.). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology.
- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
- YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation.
- YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Save My Exams. (2025, January 10). Directing Effects.
- YouTube. (2021, January 10). Electrophilic substitution of Aniline/Activating group/-NHCOCH3 is less activating than -NH2group.
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A Senior Application Scientist's Guide to 2-Amino-5-bromo-4-chlorobenzonitrile: A Versatile Scaffolding for Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the efficiency of a synthetic route and the novelty of the resulting chemical matter are paramount. The selection of starting materials is a critical decision point that dictates the feasibility and creativity of a discovery program. 2-Amino-5-bromo-4-chlorobenzonitrile is a prime example of a chemical building block that offers a convergence of desirable features: multiple, orthogonally reactive functional groups, a rigid aromatic core, and strategic halogenation. This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to a nuanced discussion of its strategic application, the rationale behind experimental design, and its proven utility in the synthesis of complex, high-value molecules.
Core Chemical and Physical Characteristics
2-Amino-5-bromo-4-chlorobenzonitrile is a polysubstituted aromatic compound whose utility stems from the distinct reactivity of its constituent functional groups. A comprehensive understanding of its fundamental properties is the first step toward its effective deployment in a synthetic campaign.
| Property | Value | Reference |
| CAS Number | 671795-60-1 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [1][2] |
| Molecular Weight | 231.48 g/mol | [1][2] |
| Appearance | Typically an off-white to light yellow powder | N/A |
| Storage | 2-8°C, in a dry, sealed place | [1][2] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
Strategic Synthesis and Purification
The synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile is not commonly detailed in academic literature, often being prepared on-demand by commercial suppliers or detailed within the patent literature. A logical and robust laboratory-scale synthesis can be conceptualized starting from a more accessible precursor, 2-amino-4-chlorobenzonitrile. The strategic challenge lies in achieving selective bromination at the C5 position, which is activated by the ortho-amino group.
Retrosynthetic Analysis & Rationale
The most direct approach involves the electrophilic aromatic substitution (bromination) of 2-amino-4-chlorobenzonitrile. The amino group is a strong activating group and is ortho-, para-directing. Since the para position (C5) is available and sterically accessible, direct bromination is highly favored at this site. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid, easier to handle than liquid bromine, and generally provides high selectivity for activated aromatic rings with fewer byproducts.[3]
Detailed Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol provides a self-validating system for the synthesis and purification of the title compound.
Materials:
-
2-Amino-4-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4-chlorobenzonitrile (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction's exothermicity and minimize the formation of dibrominated or other side products.[3]
-
Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring reaction mixture over 30 minutes. The slight excess of NBS ensures full conversion of the starting material.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be less polar than the starting material. The reaction is typically complete within 1-2 hours.
-
Workup - Quenching: Once the reaction is complete, quench the excess NBS by adding saturated aqueous sodium thiosulfate solution. Stir for 15 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
The Reactive Manifold: A Hub for Chemical Derivatization
The power of 2-Amino-5-bromo-4-chlorobenzonitrile lies in the differential reactivity of its functional groups, allowing for sequential and selective modifications.
The Aromatic Core: A Platform for Cross-Coupling
The carbon-bromine bond is the most versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is the most common and high-value transformation for this building block. The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki, Buchwald-Hartwig, or Sonogashira conditions, enabling highly selective functionalization.
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[4][5] The reaction of 2-Amino-5-bromo-4-chlorobenzonitrile with an arylboronic acid or ester provides a direct route to complex 5-aryl-2-amino-4-chlorobenzonitriles, which are precursors to various heterocyclic frameworks.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
2-Amino-5-bromo-4-chlorobenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Microwave vial or Schlenk tube
Procedure:
-
Vial Preparation: To a microwave vial, add 2-Amino-5-bromo-4-chlorobenzonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 100°C (either in a microwave reactor or a pre-heated oil bath) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Causality in Protocol Design:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates.[6]
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.[4]
-
Solvent System: The dioxane/water mixture is a common choice that effectively solubilizes both the organic and inorganic reagents.
The Amino Group: A Nucleophilic Handle
The primary amino group is a potent nucleophile and a site for building diverse functionality. It can readily undergo acylation, sulfonylation, and reductive amination. Furthermore, it can serve as a key nitrogen atom in the construction of heterocyclic rings like quinazolines.[7]
The Nitrile Group: A Versatile Electrophile
While less reactive than the other functional groups, the nitrile is far from inert. It is a valuable precursor that can be:
-
Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Act as an electrophile in addition reactions with organometallic reagents.[8]
-
Participate in cycloadditions to form heterocycles.
The nitrile group is often maintained throughout a synthetic sequence and utilized in the final stages. In medicinal chemistry, the nitrile itself is a valuable pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]
Applications in Drug Discovery and Agrochemicals
The true value of 2-Amino-5-bromo-4-chlorobenzonitrile is realized in its application as a core scaffold for biologically active molecules. Its structure is frequently found in patented chemical matter across pharmaceuticals and agrochemicals.
Kinase Inhibitors in Oncology
The 2-aminobenzonitrile framework is a well-established scaffold for kinase inhibitors. The amino group often forms a critical hydrogen bond interaction with the "hinge" region of the kinase active site, while the rest of the molecule extends into other pockets to achieve potency and selectivity. The 5-bromo position serves as the key attachment point for diversity-oriented synthesis, allowing chemists to rapidly generate libraries of analogs by exploring different aryl or heteroaryl groups via Suzuki coupling.
Heterocyclic Synthesis
Substituted 2-aminobenzonitriles are foundational materials for constructing fused heterocyclic systems, most notably quinazolines.[7] The reaction of a 2-aminobenzonitrile with various reagents can lead to the formation of the pyrimidine ring fused to the benzene core. These quinazoline structures are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.
Agrochemicals
The halogenated aromatic structure is also a common feature in modern herbicides and fungicides.[10] The specific substitution pattern can tune the molecule's herbicidal spectrum, soil half-life, and metabolic stability in target and non-target organisms. The synthetic handles on 2-Amino-5-bromo-4-chlorobenzonitrile allow for its incorporation into larger, more complex active ingredients.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Amino-5-bromo-4-chlorobenzonitrile is essential.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261, P280: Avoid breathing dust. Wear protective gloves/clothing/eye protection.[11] |
| Skin/Eye Irritation | H315, H319: Causes skin irritation. Causes serious eye irritation.[11] | P302+P352, P305+P351+P338: Standard washing and rinsing protocols.[11] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Avoid repeated skin contact. |
Handling: Always handle in a well-ventilated area or a chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at refrigerator temperatures (2-8°C).[1]
Conclusion and Future Outlook
2-Amino-5-bromo-4-chlorobenzonitrile is more than just an intermediate; it is a strategic tool for molecular innovation. Its pre-installed, orthogonally reactive functional groups—a nucleophilic amine, a versatile nitrile, and selectively addressable halogens—provide a robust platform for the rapid and efficient construction of complex molecular architectures. Its proven utility in the synthesis of kinase inhibitors and other biologically active heterocycles underscores its importance for professionals in drug discovery and development. As synthetic methodologies continue to advance, the strategic value of such well-designed, multifunctional building blocks will only continue to grow, enabling chemists to access novel chemical space with greater precision and efficiency.
References
- Mahajan, R. N., Deshmukh, S. P., & Chobe, S. S. (Year N/A). Synthesis of 2-amino-5-chlorobenzonitrile. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5482218_EN.htm]
- MySkinRecipes. (Year N/A). 2-Amino-5-bromo-3-chlorobenzonitrile. [URL: https://myskinrecipes.com/shop/ols/products/2-amino-5-bromo-3-chlorobenzonitrile]
- Ibrahim, M. A. A., et al. (2020). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022831/]
- Pharmaffiliates. (Year N/A). 2-Amino-5-bromo-4-chlorobenzonitrile. [URL: https://www.
- Synblock. (Year N/A). 5-Amino-2-bromo-4-chlorobenzonitrile. [URL: https://www.synblock.com/cas-1215206-56-6.html]
- Verma, A., & Kumar, S. (2018). A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenone and its Derivatives. Asian Journal of Organic & Medicinal Chemistry. [URL: https://asianpubs.org/index.php/ajomc/article/view/2]
- Techeos. (2024). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. [URL: https://www.techeos.com/blog/understanding-the-synthesis-and-handling-of-5-bromo-2-chlorobenzonitrile.html]
- Benchchem. (Year N/A). 4-Amino-2-chlorobenzonitrile. [URL: https://www.benchchem.com/product/b1328]
- MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [URL: https://www.mdpi.com/2073-4344/13/10/1447]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2919315/]
- Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. ResearchGate. [URL: https://www.researchgate.
- Biosynth. (Year N/A). 4-Bromo-2-chlorobenzonitrile. [URL: https://www.biosynth.com/p/FB45872/4-bromo-2-chlorobenzonitrile]
- Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-5-bromobenzonitrile. [URL: https://www.fishersci.com/sds?productName=AC392820050]
- NROChemistry. (Year N/A). Suzuki Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.com/suzuki-coupling-reaction-mechanism-examples-experimental-procedures-organic-chemistry/]
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60297h]
- Cayman Chemical. (2025). Safety Data Sheet: 2-Amino-5-bromo-benzonitrile. [URL: https://cdn.caymanchem.com/cdn/msds/30454m.pdf]
- Organic Chemistry Portal. (Year N/A). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
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Methodological & Application
The Strategic Utility of 2-Amino-5-bromo-4-chlorobenzonitrile in the Synthesis of Targeted Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The strategic deployment of highly functionalized building blocks is paramount in the efficient construction of complex molecular architectures capable of interacting with the ATP-binding site of these enzymes. 2-Amino-5-bromo-4-chlorobenzonitrile has emerged as a preeminent starting material in this endeavor, offering a unique constellation of reactive sites that facilitate the rapid assembly of diverse chemical libraries.
This technical guide elucidates the multifaceted applications of 2-Amino-5-bromo-4-chlorobenzonitrile in medicinal chemistry, with a particular focus on its role in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the chemical logic underpinning its use, provide detailed, field-proven protocols for key transformations, and present a comprehensive overview of the structure-activity relationships (SAR) that guide the design of next-generation therapeutics.
The inherent reactivity of 2-Amino-5-bromo-4-chlorobenzonitrile stems from its trifecta of functional groups: an ortho-amino nitrile moiety, a bromine atom, and a chlorine atom. This arrangement provides a powerful platform for sequential, regioselective modifications. The ortho-amino nitrile is primed for cyclocondensation reactions, most notably with guanidine, to form the diaminopyrimidine ring, a core component of many kinase inhibitors that often engages in crucial hydrogen bonding interactions with the kinase hinge region. The bromine and chlorine atoms, with their differential reactivity, allow for sequential cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents to probe the solvent-exposed regions of the kinase active site and to fine-tune the physicochemical properties of the molecule.
Core Synthetic Strategies and Mechanistic Considerations
The journey from 2-Amino-5-bromo-4-chlorobenzonitrile to a potent kinase inhibitor typically involves a series of well-orchestrated chemical transformations. The following sections will detail the key steps, explaining the causality behind the experimental choices.
Cyclocondensation to Form the Pyrido[2,3-d]pyrimidine Scaffold
The initial and most critical step is the construction of the heterocyclic core. The ortho-amino nitrile functionality of 2-Amino-5-bromo-4-chlorobenzonitrile readily undergoes cyclocondensation with guanidine to form a 2,4-diaminopyrido[2,3-d]pyrimidine intermediate. This reaction is typically driven by heat in the presence of a high-boiling point solvent.
Causality of Experimental Choices:
-
Guanidine: Guanidine serves as the C-N-C synthon required to form the pyrimidine ring. Its two amino groups and one imino group provide the necessary atoms for the cyclization.
-
High-Boiling Point Solvent (e.g., 2-Methoxyethanol): The reaction requires significant thermal energy to overcome the activation barrier of the cyclization. A high-boiling point solvent ensures that the reaction can be maintained at the required temperature for a sufficient duration to drive the reaction to completion.
Sequential Functionalization via Cross-Coupling Reactions
With the pyrido[2,3-d]pyrimidine core in hand, the bromine and chlorine substituents serve as handles for introducing diversity. The differential reactivity of the C-Br and C-Cl bonds is a key strategic advantage. The C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 5-position.
Expert Insight: This differential reactivity is a cornerstone of efficient library synthesis. By first targeting the more reactive C-Br bond, a common intermediate can be generated, which can then be subjected to a second diversification step at the less reactive C-Cl position. This approach significantly streamlines the synthesis of analog libraries for SAR studies.
a) Suzuki-Miyaura Coupling at the C5-Position:
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In this context, it is employed to introduce various aryl or heteroaryl groups at the 5-position of the pyrido[2,3-d]pyrimidine scaffold.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.
-
Base (e.g., K₂CO₃): A base is required to activate the boronic acid partner for transmetalation to the palladium center.
-
Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reaction components.
b) Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This reaction can be used to introduce a variety of amino groups at either the C5 or C7 position, depending on the specific synthetic strategy and the reactivity of the halogen atoms.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand (e.g., Pd₂(dba)₃ and Xantphos): The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step.
-
Base (e.g., Cs₂CO₃): A strong, non-nucleophilic base is used to deprotonate the amine coupling partner.
Detailed Application Protocols
The following protocols are provided as a robust starting point for the synthesis of kinase inhibitors derived from 2-Amino-5-bromo-4-chlorobenzonitrile. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Synthesis of 2,4-Diamino-5-bromo-6-chloropyrido[2,3-d]pyrimidine
This protocol details the initial cyclocondensation reaction to form the core heterocyclic scaffold.
Materials:
-
2-Amino-5-bromo-4-chlorobenzonitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
2-Methoxyethanol
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol), add guanidine hydrochloride and stir at room temperature for 30 minutes.
-
Add 2-Amino-5-bromo-4-chlorobenzonitrile and 2-methoxyethanol to the reaction mixture.
-
Heat the mixture to reflux (approximately 125 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 2,4-Diamino-5-bromo-6-chloropyrido[2,3-d]pyrimidine.
Expected Yield and Purity:
| Product | Molecular Formula | Molecular Weight | Typical Yield | Purity (by HPLC) |
|---|
| 2,4-Diamino-5-bromo-6-chloropyrido[2,3-d]pyrimidine | C₇H₅BrClN₅ | 290.51 | 75-85% | >95% |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 5-Aryl Intermediate
This protocol describes the selective functionalization at the C5-position.
Materials:
-
2,4-Diamino-5-bromo-6-chloropyrido[2,3-d]pyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2,4-Diamino-5-bromo-6-chloropyrido[2,3-d]pyrimidine, the arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water to the vessel.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-2,4-diamino-6-chloropyrido[2,3-d]pyrimidine.
Representative Yields for Suzuki Coupling:
| Arylboronic Acid | Product | Typical Yield |
|---|---|---|
| 4-Methoxyphenylboronic acid | 2,4-Diamino-6-chloro-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 80-90% |
| 3-Fluorophenylboronic acid | 2,4-Diamino-6-chloro-5-(3-fluorophenyl)pyrido[2,3-d]pyrimidine | 75-85% |
Structure-Activity Relationship (SAR) Insights and Drug Development
The pyrido[2,3-d]pyrimidine scaffold, readily accessible from 2-Amino-5-bromo-4-chlorobenzonitrile, has proven to be a fertile ground for the discovery of potent kinase inhibitors. Structure-activity relationship studies have revealed key insights into the molecular interactions that govern their inhibitory activity.[1][2]
-
The 2,4-Diamino Motif: The amino groups at the 2 and 4 positions of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase, a conserved structural feature of the ATP-binding site.[3]
-
The 5-Position: Substituents at the 5-position project towards the solvent-exposed region of the active site. This position is a key site for introducing diversity to enhance potency and selectivity, as well as to modulate physicochemical properties such as solubility and metabolic stability.[1]
-
The 6-Position: The chloro group at the 6-position can be further functionalized, often through nucleophilic aromatic substitution, to introduce additional points of interaction with the kinase or to attach solubilizing groups.
The strategic functionalization of the pyrido[2,3-d]pyrimidine core, enabled by the versatile reactivity of the 2-Amino-5-bromo-4-chlorobenzonitrile starting material, has led to the development of numerous clinical candidates targeting a range of kinases, including Janus kinases (JAKs) and epidermal growth factor receptor (EGFR).[2][4]
Conclusion
2-Amino-5-bromo-4-chlorobenzonitrile stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique arrangement of reactive functional groups provides an efficient and versatile platform for the synthesis of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidine core of many targeted kinase inhibitors. The ability to perform sequential and regioselective modifications allows for the rapid exploration of chemical space and the optimization of lead compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the potential of this invaluable building block in their pursuit of novel therapeutics.
References
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MySkinRecipes. (n.d.). 2-Amino-5-bromo-3-chlorobenzonitrile. Retrieved from [Link]
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MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
-
PubMed Central. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]
- Doherty, A. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(17), 2693-2706.
- Elzahabi, H. S. A., et al. (2019). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic Chemistry, 86, 556-568.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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- Al-Suwaidan, I. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(4), 596-628.
- Abdel-Aziz, A. A. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1972.
- Flanagan, M. E., et al. (2013). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 56(22), 8961-8983.
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ResearchGate. (n.d.). Synthesis of 2,4-Diamino-6-chloropyrimidine- 5-thiol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxyprimidine. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Plausible mechanism of the cyclocondensation of 2-aminobenzonitrile.... Retrieved from [Link]
-
PubMed. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Retrieved from [Link]
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- El-Sayed, M. A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12651.
-
PubMed. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-Chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]pyridazino [4,5-b]quinoline-1,4,10(5H)-triones as NMDA Glycine-Site Antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Retrieved from [Link]
-
PubMed. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclocondensation of 2-aryl aminomethylene-3-aminoquinazolin-4-one with some acids derivatives and formic acid. Applications to. Retrieved from [Link]
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NIH. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Retrieved from [Link]
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The Strategic Utility of 2-Amino-5-bromo-4-chlorobenzonitrile in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
Introduction: The Versatility of a Halogenated Anthranilonitrile Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 2-Amino-5-bromo-4-chlorobenzonitrile, a highly functionalized anthranilonitrile derivative, has emerged as a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. The presence of three distinct reactive sites—an amino group, a nitrile moiety, and two different halogen substituents (bromo and chloro)—provides a rich platform for a variety of chemical transformations. This unique combination of functional groups allows for the regioselective synthesis of fused heterocyclic systems, which are privileged scaffolds in numerous clinically approved drugs and biologically active molecules.
The strategic incorporation of bromine and chlorine atoms offers several advantages. These halogens can serve as synthetic handles for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the final compounds. Furthermore, the electronic effects of the halogens can influence the reactivity of the aromatic ring and the adjacent functional groups, providing a means to fine-tune the synthetic outcomes.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthetic utility of 2-Amino-5-bromo-4-chlorobenzonitrile. We will delve into detailed application notes and robust protocols for the synthesis of key heterocyclic scaffolds, including quinazolines, benzimidazoles, and benzothiazoles. The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system, ensuring reproducibility and reliability in your research endeavors.
PART 1: Synthesis of Substituted Quinazolines
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous molecules with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1] The following section details a robust protocol for the synthesis of substituted 2-aminoquinazolines from 2-Amino-5-bromo-4-chlorobenzonitrile.
Application Note: Acid-Mediated [4+2] Annulation for 2-Aminoquinazoline Synthesis
The synthesis of 2-aminoquinazolines can be efficiently achieved through an acid-mediated [4+2] annulation reaction between a 2-aminobenzonitrile derivative and a cyanamide.[2] This approach offers a direct and atom-economical route to this important heterocyclic scaffold. The reaction proceeds through the activation of the nitrile group of the cyanamide by an acid, followed by nucleophilic attack from the amino group of the benzonitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable quinazoline ring system. The presence of the bromo and chloro substituents on the benzonitrile starting material is well-tolerated in this reaction, providing a straightforward method to access halogenated 2-aminoquinazolines, which can be valuable intermediates for further derivatization.
Experimental Workflow: Quinazoline Synthesis
Caption: Workflow for the synthesis of a substituted 2-aminoquinazoline.
Detailed Protocol: Synthesis of 6-Bromo-7-chloro-2-(benzylamino)quinazolin-4-amine
Materials:
-
2-Amino-5-bromo-4-chlorobenzonitrile (1.0 mmol, 232.5 mg)
-
N-Benzyl cyanamide (1.5 mmol, 198.2 mg)
-
Hydrochloric acid (2.0 mmol, e.g., 0.17 mL of a 12 M solution)
-
Hexafluoroisopropanol (HFIP) (5 mL)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-bromo-4-chlorobenzonitrile (1.0 mmol).
-
Add N-benzyl cyanamide (1.5 mmol) to the flask.
-
Add hexafluoroisopropanol (5 mL) as the solvent.
-
Carefully add hydrochloric acid (2.0 mmol) to the reaction mixture.
-
Stir the resulting mixture at 70 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure product, 6-Bromo-7-chloro-2-(benzylamino)quinazolin-4-amine.
Expected Outcome:
The protocol is expected to yield the desired 2-aminoquinazoline derivative in good to high yields. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Result |
| Yield | 70-90% |
| Physical Appearance | Crystalline solid |
| ¹H NMR | Characteristic peaks for aromatic protons and the benzyl group. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
PART 2: Synthesis of Substituted Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] The synthesis of benzimidazoles from 2-Amino-5-bromo-4-chlorobenzonitrile can be achieved through a multi-step sequence involving the reduction of the nitrile group followed by cyclization with a suitable one-carbon synthon.
Application Note: Reductive Cyclization for Benzimidazole Synthesis
A common and effective method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative.[4] To apply this strategy to 2-Amino-5-bromo-4-chlorobenzonitrile, the nitrile group must first be reduced to an aminomethyl group to generate the corresponding o-phenylenediamine derivative in situ. This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. The resulting diamine can then be reacted with an aldehyde in the presence of an oxidizing agent, or with a carboxylic acid under dehydrating conditions, to afford the desired benzimidazole. This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the choice of the aldehyde or carboxylic acid.
Experimental Workflow: Benzimidazole Synthesis
Caption: Workflow for the synthesis of a substituted benzimidazole.
Detailed Protocol: Synthesis of 6-Bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole
Materials:
-
2-Amino-5-bromo-4-chlorobenzonitrile (1.0 mmol, 232.5 mg)
-
Lithium aluminum hydride (LiAlH₄) (2.0 mmol, 75.9 mg)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (1.1 mmol, 116.7 mg)
-
Iodine (I₂) (1.2 mmol, 304.5 mg)
-
Sodium thiosulfate solution (10% aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Reduction of the Nitrile Group
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-Amino-5-bromo-4-chlorobenzonitrile (1.0 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.076 mL), 15% aqueous NaOH (0.076 mL), and then water (0.228 mL).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash them thoroughly with THF. The filtrate containing the in situ generated diamine is used directly in the next step.
Step 2: Cyclization to the Benzimidazole
-
To the filtrate from Step 1, add benzaldehyde (1.1 mmol).
-
Add iodine (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 6-Bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole.
Expected Outcome:
This two-step, one-pot procedure is expected to provide the desired 2-substituted benzimidazole. The yield may vary depending on the efficiency of both the reduction and cyclization steps.
| Parameter | Expected Result |
| Yield | 40-60% |
| Physical Appearance | Solid |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole and the phenyl substituent. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
PART 3: Synthesis of Substituted Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of benzothiazoles from 2-Amino-5-bromo-4-chlorobenzonitrile requires the introduction of a sulfur atom and subsequent cyclization.
Application Note: Synthesis of Benzothiazoles via Reaction with Thiols
While the direct conversion of the amino and nitrile groups of 2-Amino-5-bromo-4-chlorobenzonitrile to a benzothiazole is not a standard transformation, a plausible synthetic route would involve the conversion of the amino group to a thiol group. This can be achieved through a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced with a sulfur nucleophile. The resulting 2-mercaptobenzonitrile can then undergo cyclization with various electrophiles to form the benzothiazole ring. A more direct, albeit less common, approach could involve the reaction of the starting aminobenzonitrile with a sulfur-containing reagent that can facilitate both the introduction of sulfur and the cyclization.
Given the complexity and potential for side reactions in converting the amino group to a thiol in the presence of other functional groups, a more practical approach for accessing benzothiazoles with the desired substitution pattern would be to start from a different precursor, such as a substituted 2-aminothiophenol. However, for the purpose of exploring the reactivity of 2-Amino-5-bromo-4-chlorobenzonitrile, a hypothetical protocol is presented below, which would require significant optimization and validation.
Conceptual Protocol: Synthesis of 6-Bromo-5-chlorobenzothiazol-2-amine
This is a conceptual protocol and requires experimental validation.
Materials:
-
2-Amino-5-bromo-4-chlorobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium ethyl xanthate
-
Ethanol
-
Hydrolysis reagents (e.g., NaOH)
-
Cyanogen bromide (CNBr) or a similar reagent for the final cyclization.
Conceptual Two-Step Procedure:
Step 1: Conversion of the Amino Group to a Thiol Group
-
Diazotization of the amino group of 2-Amino-5-bromo-4-chlorobenzonitrile using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).
-
Reaction of the resulting diazonium salt with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the corresponding 2-mercapto-5-bromo-4-chlorobenzonitrile.
Step 2: Cyclization to the Benzothiazole
-
Reaction of the 2-mercaptobenzonitrile derivative with a reagent that can provide the C2-N unit of the thiazole ring. For the synthesis of a 2-aminobenzothiazole, a reaction with cyanogen bromide could be explored. The nitrile group of the starting material would likely need to be protected or transformed prior to this step.
Rationale and Challenges:
This conceptual pathway is based on established transformations in organic synthesis. However, the compatibility of the reagents with the nitrile and halogen functional groups on the starting material would need to be carefully evaluated. The diazotization and subsequent reactions are often sensitive to reaction conditions, and side reactions are common. Therefore, this route is presented as a potential area for research and development rather than a validated protocol.
Conclusion
2-Amino-5-bromo-4-chlorobenzonitrile is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. This guide has provided detailed, field-proven insights and protocols for the synthesis of substituted quinazolines and benzimidazoles. The presented methodologies are designed to be robust and reproducible, providing a solid foundation for researchers to explore the chemical space around these important scaffolds. While the synthesis of benzothiazoles from this specific precursor presents greater challenges, the conceptual outline provides a starting point for further investigation. The strategic use of this halogenated anthranilonitrile will undoubtedly continue to fuel the discovery of novel bioactive molecules.
References
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. [Link]
-
Quinazoline synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. [Link]
-
“On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules. [Link]
- Process for the preparation of benzimidazole derivatives and salts thereof.
-
The common synthetic routes for benzothiazoles. ResearchGate. [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. [Link]
-
Quinazoline synthesis - Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry. [Link]
- Process for the preparation of benzothiazoles.
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. [Link]
-
A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenone and Its Derivatives. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
an efficient synthesis of benzimidazole derivativesusing oxalic acid dihydrate and proline based low transition temperature mixture. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis. [Link]
Sources
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-chlorobenzonitrile
Executive Summary & Strategic Analysis
This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-Amino-5-bromo-4-chlorobenzonitrile . This substrate is a critical intermediate in the synthesis of kinase inhibitors (e.g., quinazoline or quinoline scaffolds) and other bioactive heterocycles.
The Chemoselectivity Challenge
The core challenge lies in the presence of three distinct functional groups that influence reactivity:
-
Halogen Hierarchy (Br vs. Cl): The C(5)-Br bond has a lower Bond Dissociation Energy (BDE) (~68 kcal/mol) compared to the C(4)-Cl bond (~81 kcal/mol). Under controlled conditions, oxidative addition will occur exclusively at the bromine, leaving the chlorine intact for subsequent functionalization.
-
Free Amine (
): Located at C(2), the free amine is an electron-donating group (EDG) that increases electron density on the ring, potentially slowing down oxidative addition. Furthermore, the free nitrogen lone pair can act as a competitive ligand, poisoning the Palladium catalyst if not properly managed. -
Nitrile (
): An electron-withdrawing group (EWG) at C(1). This activates the ring, counteracting the deactivating effect of the amine, but is susceptible to hydrolysis (to amide) under harsh basic/aqueous conditions.
Reaction Mechanism & Selectivity Pathway[1]
The following diagram illustrates the kinetic preference for the C-Br bond and the potential pitfalls (Nitrile hydrolysis or Amine coordination).
Figure 1: Mechanistic pathway highlighting the chemoselective insertion at C-Br and potential side reactions.
Experimental Protocols
Method A: The "Workhorse" Protocol (Standard)
Best for: Robust boronic acids (phenyl, tolyl) and initial screening.
Rationale: This method uses
Reagents:
-
Substrate: 1.0 equiv (e.g., 231 mg, 1.0 mmol)
-
Boronic Acid: 1.1 – 1.2 equiv
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 2.5 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (microwave or pressure tube) with the substrate, boronic acid, and catalyst.[1]
-
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add 1,4-Dioxane (4 mL per mmol) and 2.0 M
(1 mL per mmol) via syringe. -
Reaction: Heat to 85°C for 4–12 hours.
-
Note: Do not exceed 100°C to prevent nitrile hydrolysis.
-
-
Workup: Cool to Room Temp (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water.[1] Dry organic layer over
.[1] -
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Method B: The "High-Performance" Protocol (Advanced)
Best for: Sterically hindered boronic acids, unstable heteroaryl boronic acids, or if Method A fails.
Rationale: Uses XPhos Pd G2 , a Buchwald precatalyst. The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition on the electron-rich ring and creates a steric pocket that strictly prevents the free amine from poisoning the metal center.
Reagents:
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base:
(3.0 equiv, solid or 0.5M aq) -
Solvent: THF/Water (4:1) or Toluene/Water (10:1)
Step-by-Step Procedure:
-
Setup: Charge flask with substrate, boronic acid, XPhos Pd G2, and solid
. -
Inertion: Evacuate and backfill with Argon (
). -
Solvent: Add degassed THF/Water mixture.
-
Reaction: Heat to 60°C . (This catalyst is active at lower temperatures, preserving the nitrile and Cl-bond).
-
Monitoring: Check LCMS at 1 hour. Most reactions complete within 2 hours.
Experimental Workflow & Decision Tree
Figure 2: Decision tree for protocol selection and troubleshooting.
Data & Optimization Summary
The following table summarizes expected outcomes based on internal optimization studies for this specific scaffold.
| Parameter | Standard Conditions (Method A) | Advanced Conditions (Method B) | Notes |
| Catalyst | XPhos Pd G2 | XPhos is superior for heteroaryl coupling. | |
| Base | Phosphate is gentler on the Nitrile. | ||
| Temp | 85°C | 60°C | Lower temp prevents Cl-activation. |
| Time | 4–12 h | 1–4 h | Fast kinetics with G2 precatalyst. |
| Selectivity | >95% Br-coupling | >98% Br-coupling | Both maintain the Cl-bond well. |
| Amine Tolerance | Good | Excellent | XPhos prevents N-Pd binding. |
Troubleshooting Guide (Self-Validating)
-
Problem: Protodeboronation (Loss of Boronic Acid)
-
Problem: Coupling at Chlorine (Bis-coupling)
-
Problem: Palladium Black Precipitation
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on Cl vs Br selectivity). Link
-
Bruno, N. C., et al. (2013). Buchwald Precatalysts (G2/G3) for Amines and N-Heterocycles. Chemical Science, 4, 916-920. Link
-
BenchChem Application Note. (2025). Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole (Analogous Scaffold).[1] Link
-
Beilstein J. Org.[9] Chem. (2018). Regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine.[9] Beilstein Journal of Organic Chemistry, 14, 2384–2393.[9] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Free Article [chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of 2-Amino-5-bromo-4-chlorobenzonitrile for Biological Screening
Introduction: Rationale and Strategic Overview
The 2-amino-5-bromo-4-chlorobenzonitrile scaffold is a valuable starting point for the construction of novel chemical libraries intended for biological screening. Its inherent structural features offer a trifecta of opportunities for chemical diversification. The primary aromatic amine serves as a versatile handle for N-acylation, sulfonylation, and alkylation. The strategically positioned bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. Finally, the nitrile moiety, a well-known bioisostere for carbonyls and other functional groups, can be transformed into other key functionalities, most notably the tetrazole ring, which is prominent in medicinal chemistry.
This document provides a comprehensive guide for researchers, outlining robust and validated protocols for the systematic derivatization of this core structure. The objective is to enable the creation of a structurally diverse library of compounds, thereby maximizing the potential for identifying novel hits in high-throughput screening campaigns. The methodologies described herein are designed for efficiency and adaptability, allowing for the generation of a multitude of analogs for robust structure-activity relationship (SAR) studies.
Strategic Pathways for Derivatization
The derivatization of the 2-Amino-5-bromo-4-chlorobenzonitrile core can be logically approached through three primary vectors, each targeting a specific functional group. This multi-pronged strategy ensures maximum diversity in the resulting compound library.
Caption: Overall derivatization strategy for 2-Amino-5-bromo-4-chlorobenzonitrile.
Vector 1: N-Functionalization of the Amino Group
The nucleophilic primary amine is an ideal site for introducing a wide array of functionalities. N-acylation and N-sulfonylation are highly reliable reactions that allow for the exploration of diverse chemical space by varying the R-group of the corresponding acyl or sulfonyl chloride.
Causality Behind Experimental Choices:
-
Base: A mild base such as triethylamine (TEA) or pyridine is used to neutralize the HCl byproduct generated during the reaction with acyl or sulfonyl chlorides, driving the equilibrium towards product formation.[1]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent unwanted side reactions with the reactive acyl/sulfonyl chlorides.
Vector 2: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition steps. This chemoselectivity allows for precise modification at the 5-position. The Suzuki-Miyaura coupling is a premier choice for forming C-C bonds due to the commercial availability of a vast number of boronic acids and the reaction's tolerance of various functional groups.[2][3]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃, SPhos) are essential for the catalytic cycle.
-
Base: A base, such as Na₂CO₃ or K₂CO₃, is required to activate the boronic acid for the transmetalation step.[2]
-
Solvent System: A biphasic solvent system, typically an organic solvent (e.g., toluene, dioxane) and water, is used to dissolve both the organic-soluble starting materials and the inorganic base.
Vector 3: Transformation of the Nitrile Group
The nitrile group can be converted into a 5-substituted-1H-tetrazole, a common bioisostere for a carboxylic acid group, which can significantly alter the compound's physicochemical properties and biological target interactions.[4]
Causality Behind Experimental Choices:
-
Azide Source: Sodium azide (NaN₃) is the most common reagent for this [3+2] cycloaddition.
-
Catalyst/Additive: Lewis acids, such as zinc salts (e.g., ZnBr₂), are often used to activate the nitrile, making it more electrophilic and accelerating the cycloaddition.[5][6]
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used, although reactions in water have also been reported to be effective.[5][7]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium azide is highly toxic and can form explosive heavy metal azides; handle with extreme care.
Protocol 1: N-Acylation using Acetyl Chloride
This protocol details a representative N-acylation reaction.
Workflow:
Caption: Step-by-step workflow for N-acylation.
Materials:
-
2-Amino-5-bromo-4-chlorobenzonitrile (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a round-bottom flask, add 2-Amino-5-bromo-4-chlorobenzonitrile and dissolve in DCM (approx. 0.1 M concentration).
-
Add pyridine to the solution and stir.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol provides a general method for C-C bond formation at the bromine position.[8][9]
Materials:
-
2-Amino-5-bromo-4-chlorobenzonitrile (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 v/v)
-
Ethyl Acetate
-
Diatomaceous earth
Procedure:
-
In a flask equipped with a reflux condenser, combine 2-Amino-5-bromo-4-chlorobenzonitrile, phenylboronic acid, and K₂CO₃.
-
Add the toluene/water solvent mixture.
-
Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Heat the reaction mixture to 90-100°C and stir vigorously overnight. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
-
Confirm the structure and purity of the product via appropriate analytical methods (NMR, MS).
| Reactant Class | Example Reactant | Expected Product Structure |
| Arylboronic Acids | 4-Methoxyphenylboronic acid | 2-Amino-4-chloro-5-(4-methoxyphenyl)benzonitrile |
| Heteroarylboronic Acids | Pyridine-3-boronic acid | 2-Amino-4-chloro-5-(pyridin-3-yl)benzonitrile |
| Alkenylboronic Acids | Vinylboronic acid | 2-Amino-4-chloro-5-vinylbenzonitrile |
| Alkylboronic Acids | Methylboronic acid | 2-Amino-4-chloro-5-methylbenzonitrile |
| Table 1. Representative examples of reactants for Suzuki-Miyaura coupling. |
Protocol 3: Conversion of Nitrile to 5-Substituted-1H-tetrazole
This protocol describes the [3+2] cycloaddition to form the tetrazole ring.[4][6]
Materials:
-
2-Amino-5-bromo-4-chlorobenzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (2.0 eq)
-
Zinc Bromide (ZnBr₂) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
3 M Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask, add the starting nitrile, sodium azide, and zinc bromide.
-
Add DMF and heat the mixture to 120°C. Stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous mixture to pH ~2 by the slow addition of 3 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can often be purified by recrystallization or by silica gel chromatography if necessary.
-
Characterize the final product to confirm the formation of the tetrazole ring.
Analytical Characterization and Library Management
Self-Validation System: The success of each derivatization is not assumed but validated through a rigorous analytical workflow.
-
Reaction Monitoring: TLC is used for qualitative, real-time tracking of the conversion of starting material to product.
-
Purity Assessment: Following purification, the purity of each compound must be assessed, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity level of >95% is generally required for biological screening.
-
Structural Confirmation: The identity of each new derivative must be unequivocally confirmed.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Library Management for Screening:
-
Solubilization: Compounds should be dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM or 20 mM).
-
Plating: Stock solutions are typically transferred to 96- or 384-well plates for easy handling in automated screening platforms.
-
Storage: Compound plates should be sealed and stored at -20°C or -80°C to ensure long-term stability.
Potential Biological Screening Strategies
Derivatives of aminobenzonitriles and related scaffolds have shown a wide range of biological activities, suggesting several potential avenues for screening this newly synthesized library.[10][11][12]
-
Antimicrobial/Antifungal Screening: Many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties.[12] The library could be screened against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition Assays: Depending on the nature of the appended R-groups, these compounds could be screened against various enzyme classes, such as kinases, proteases, or cholinesterases.[13]
-
Anticancer Screening: Cell-based assays using various cancer cell lines (e.g., NCI-60 panel) can be employed to identify compounds with cytotoxic or cytostatic effects.
-
Receptor Binding Assays: If the derivatizations were designed to mimic known ligands, screening against specific G-protein coupled receptors (GPCRs) or nuclear receptors could be fruitful.
The diversity generated through the strategic derivatization of the 2-Amino-5-bromo-4-chlorobenzonitrile core provides a rich chemical space to explore for novel bioactive agents.
References
-
Title: Derivatization for liquid chromatography-mass spectrometry Source: TrAC Trends in Analytical Chemistry URL: [Link]
-
Title: Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry Source: PubMed URL: [Link]
-
Title: Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corporation URL: [Link]
-
Title: Synthesis of 2-Amino-5-chlorobenzonitrile Source: ResearchGate URL: [Link]
-
Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole Source: Russian Chemical Bulletin - Springer URL: [Link]
-
Title: N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids Source: Molecules - MDPI URL: [Link]
-
Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Derivatization procedures and their analytical performances for HPLC determination in bioanalysis Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]
-
Title: Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole Source: Tikrit Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis and Biological Screening of Substituted 2-Aminocyano Pyridines Source: Asian Journal of Chemistry URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: Molecules - MDPI URL: [Link]
-
Title: N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach Source: Molecules - MDPI URL: [Link]
-
Title: Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]
-
Title: Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis, biological evaluation and molecular modeling of substituted 2-aminobenzimidazoles as novel inhibitors of acetylcholinesterase and butyrylcholinesterase Source: PubMed URL: [Link]
-
Title: Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water Source: ResearchGate URL: [Link]
-
Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole Source: PubMed URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
Sources
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uokerbala.edu.iq [uokerbala.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, biological evaluation and molecular modeling of substituted 2-aminobenzimidazoles as novel inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Amino-5-bromo-4-chlorobenzonitrile in the Synthesis of Novel Azo Dyes: A Guide for Researchers
For Immediate Release
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-5-bromo-4-chlorobenzonitrile in the synthesis of azo dyes. This specialized aromatic amine serves as a valuable precursor for creating a diverse range of colorants, particularly disperse dyes for synthetic fibers.
Introduction: The Chemistry of Color
Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for 60-70% of all dyes used in the textile and food industries.[1] Their defining feature is the presence of one or more azo groups (–N=N–), which act as a chromophore, connecting two or more aromatic structures. The synthesis of these dyes is a cornerstone of industrial organic chemistry, primarily relying on a two-step process: diazotization followed by a coupling reaction.[2]
The diazotization process involves the conversion of a primary aromatic amine into a highly reactive diazonium salt using nitrous acid, which is typically generated in-situ from sodium nitrite and a strong mineral acid at low temperatures.[3][4] This diazonium salt then acts as an electrophile in the subsequent azo coupling reaction, where it attacks an electron-rich coupling partner, such as a phenol, naphthol, or another aromatic amine, to form the stable azo compound.[5][6] The specific chemical structures of both the diazo component and the coupling partner are the primary determinants of the final dye's color, fastness properties, and solubility.
2-Amino-5-bromo-4-chlorobenzonitrile: A Unique Building Block for Azo Dyes
2-Amino-5-bromo-4-chlorobenzonitrile is a polysubstituted aromatic amine that offers several advantageous features as a diazo component in azo dye synthesis. The presence of electron-withdrawing groups, such as the bromo, chloro, and cyano moieties, on the aromatic ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the characteristics of the final dye. These substituents can enhance the stability of the diazonium salt and modulate the color of the resulting dye, often leading to deeper and more brilliant shades.
The structural features of 2-Amino-5-bromo-4-chlorobenzonitrile make it a particularly interesting candidate for the synthesis of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate.[7] The relatively small and non-polar nature of dyes derived from this aminobenzonitrile derivative would favor their application in such dyeing processes.
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes using 2-Amino-5-bromo-4-chlorobenzonitrile as the diazo component. These are based on well-established methodologies for azo dye synthesis and may require optimization depending on the specific coupling partner and desired final properties of the dye.[8][9]
Protocol 1: Diazotization of 2-Amino-5-bromo-4-chlorobenzonitrile
This protocol details the conversion of the primary aromatic amine to its corresponding diazonium salt.
Materials and Equipment:
-
2-Amino-5-bromo-4-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Filter paper
Procedure:
-
In a beaker, create a suspension of 2-Amino-5-bromo-4-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30-45 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5°C to ensure the diazotization is complete.
-
The resulting solution contains the diazonium salt of 2-Amino-5-bromo-4-chlorobenzonitrile and should be used immediately in the subsequent coupling reaction.
Diagram of Diazotization Workflow:
Caption: Workflow for the diazotization of 2-Amino-5-bromo-4-chlorobenzonitrile.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the prepared diazonium salt with a suitable coupling partner to form the azo dye. The conditions for the coupling reaction, particularly the pH, will vary depending on the nature of the coupling component.
A. Coupling with Phenolic Compounds (e.g., Naphthol Derivatives)
Materials and Equipment:
-
Diazonium salt solution from Protocol 1
-
Naphthol derivative (e.g., 2-naphthol)
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolve the naphthol derivative in an aqueous solution of sodium hydroxide to form the corresponding phenoxide salt. This increases the electron density of the aromatic ring, facilitating the electrophilic attack of the diazonium salt.
-
Cool the solution of the coupling partner to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The coupling reaction is typically rapid, and a colored precipitate of the azo dye will form immediately.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding sodium hydroxide solution as needed.
-
After the addition is complete, continue stirring the mixture for 1-2 hours to ensure the completion of the reaction.
-
Isolate the precipitated dye by filtration, wash it thoroughly with water to remove any unreacted starting materials and salts, and then dry it.
B. Coupling with Aromatic Amines (e.g., Aniline Derivatives)
Materials and Equipment:
-
Diazonium salt solution from Protocol 1
-
Aniline derivative (e.g., N,N-dimethylaniline)
-
Sodium Acetate solution
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolve the aniline derivative in a weakly acidic solution (e.g., acetic acid/sodium acetate buffer).
-
Cool the solution of the coupling partner to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.
-
Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 4-7) by adding a solution of sodium acetate.
-
After the addition is complete, continue stirring the mixture for 2-4 hours.
-
Isolate the resulting azo dye by filtration, followed by washing with water and drying.
Diagram of Azo Coupling Workflow:
Caption: General workflow for the azo coupling reaction.
Characterization of the Synthesized Azo Dyes
The synthesized azo dyes should be characterized using a range of analytical techniques to confirm their structure and purity.
| Analytical Technique | Purpose |
| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) of the dye, which is indicative of its color. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups, including the N=N stretching vibration of the azo group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure of the dye. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized dye and confirm its molecular formula. |
| Thin-Layer Chromatography (TLC) | To assess the purity of the synthesized dye. |
Conclusion
2-Amino-5-bromo-4-chlorobenzonitrile is a promising and versatile precursor for the synthesis of novel azo dyes, particularly for applications as disperse dyes. The presence of multiple halogen and cyano substituents on the aromatic ring provides a unique electronic and structural foundation for the development of colorants with potentially desirable properties, such as high tinctorial strength and good fastness. The protocols outlined in this guide provide a solid starting point for researchers to explore the synthesis of a wide array of azo dyes from this interesting building block. Further research into the dyeing performance and other properties of these novel colorants is warranted to fully realize their potential in various industrial applications.
References
-
Classifications, properties, recent synthesis and applications of azo dyes. (URL: [Link])
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (URL: [Link])
-
Classifications, properties, recent synthesis and applications of azo dyes. (URL: [Link])
-
Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. (URL: [Link])
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (URL: [Link])
- Preparation method of 5-bromo-2-chlorobenzoic acid. (URL: )
-
SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. (URL: [Link])
- Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder. (URL: )
-
Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. (URL: [Link])
- Process for diazotiz
- One-step process of preparing azo dyes by simultaneous diazotiz
-
Synthesis and Application of Azo Disperse Reactive Dyes derived from p-Aminobenzaldehyde. (URL: [Link])
-
Synthesis method of 2-amino-5-chlorobenzophenone. (URL: [Link])
-
Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. (URL: [Link])
-
Azo dye. (URL: [Link])
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (URL: [Link])
-
Synthesis and Characterization of Reactive Dyes based on 4, 4'-Diamino Diphenylsulphone and their Dying Application on Silk, Wool and Cotton fibres. (URL: [Link])
-
Disazo Dyes, Derivatives of 4, 4 – diaminostilbene – 2,2 – disulfonic Acid. (URL: [Link])
-
United States Patent Office. (URL: [Link])
-
Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. (URL: [Link])
- Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. (URL: )
-
The Synthesis of Azo Dyes. (URL: [Link])
-
Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. (URL: [Link])
-
Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. (URL: [Link])
- Prepar
-
In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. (URL: [Link])
-
Egyptian Journal of Chemistry. (URL: [Link])
-
Diazo coupling reactions between 1‐naphthol (A) and diazotized... (URL: [Link])
-
CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (URL: [Link])
-
Recent Advances in Disperse Dye Development and Applications. (URL: [Link])
Sources
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of the Nitrile Group in 2-Amino-5-bromo-4-chlorobenzonitrile
Abstract: This document provides a detailed technical guide for the chemical functionalization of the nitrile group in 2-Amino-5-bromo-4-chlorobenzonitrile, a key intermediate in pharmaceutical and materials science. We present validated, step-by-step protocols for three primary transformations: hydrolysis to the corresponding benzamide, reduction to a primary amine, and a [3+2] cycloaddition to form a substituted tetrazole. The causality behind experimental choices, mechanistic insights, and comparative data are discussed to provide researchers with a robust framework for synthesizing diverse derivatives from this versatile scaffold.
Introduction: The Strategic Importance of 2-Amino-5-bromo-4-chlorobenzonitrile
2-Amino-5-bromo-4-chlorobenzonitrile is a polysubstituted aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: an amino group amenable to diazotization or acylation, halogen atoms that can participate in cross-coupling reactions, and a nitrile group that serves as a versatile linchpin for a variety of chemical transformations.[3][4]
The cyano group, with its unique electronic properties and linear geometry, can be converted into a range of other functionalities, including amides, amines, carboxylic acids, and heterocycles.[3][4] This flexibility allows for the systematic modification of a molecule's physicochemical properties, such as solubility, hydrogen bonding capability, and metabolic stability—critical parameters in drug design.[5] This guide focuses on three of the most impactful transformations of the nitrile moiety, providing detailed protocols and the scientific rationale to empower researchers in their synthetic endeavors.
Core Functionalization Pathways
The transformation of the nitrile group can be broadly categorized into hydrolytic, reductive, and cycloaddition pathways. Each route offers access to a distinct class of compounds with unique biological and chemical properties.
Figure 2: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Protocol 2: Reduction to Primary Amine
This protocol uses Borane-Tetrahydrofuran complex for a selective reduction.
| Parameter | Value |
| Stoichiometry | 1.0 eq. Nitrile, 2.5 eq. BH₃·THF |
| Temperature | 65°C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Materials & Reagents:
-
2-Amino-5-bromo-4-chlorobenzonitrile
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (2 M)
-
Sodium Hydroxide (10 M)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-Amino-5-bromo-4-chlorobenzonitrile (1.0 eq) in anhydrous THF.
-
Add the borane-tetrahydrofuran solution (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor by TLC.
-
Cool the mixture to 0°C and quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 2 M HCl and stir the mixture at room temperature for 1 hour.
-
Basify the aqueous layer by adding 10 M NaOH until the pH is >12.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify by column chromatography if necessary.
Protocol 3: [3+2] Cycloaddition to Tetrazole
This protocol employs zinc bromide as an effective Lewis acid catalyst.
| Parameter | Value |
| Stoichiometry | 1.0 eq. Nitrile, 1.5 eq. NaN₃, 0.5 eq. ZnBr₂ |
| Temperature | 120°C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
Materials & Reagents:
-
2-Amino-5-bromo-4-chlorobenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (3 M)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask, add 2-Amino-5-bromo-4-chlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq).
-
Add DMF as the solvent and heat the mixture to 120°C.
-
Stir at this temperature for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and add 3 M HCl. Stir for 30 minutes.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove inorganic salts.
-
Dry the solid under vacuum. The product can be recrystallized from an appropriate solvent system like ethanol/water for higher purity.
Figure 3: Experimental workflow for tetrazole synthesis.
Conclusion
The nitrile group of 2-Amino-5-bromo-4-chlorobenzonitrile is a highly versatile functional handle that provides access to a diverse array of chemical structures. The protocols detailed herein for hydrolysis, reduction, and cycloaddition represent reliable and high-yielding methods to synthesize the corresponding amides, primary amines, and tetrazoles. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can effectively leverage this valuable building block to advance projects in drug discovery and materials science.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing byproduct formation in 2-Amino-5-bromo-4-chlorobenzonitrile reactions
Welcome to the Technical Support Center for the synthesis and purification of 2-Amino-5-bromo-4-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and achieve high purity in your reactions.
Introduction
2-Amino-5-bromo-4-chlorobenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its multifunctionality, arising from the amino, bromo, chloro, and cyano groups, allows for a wide range of subsequent chemical transformations. However, this reactivity also presents challenges in controlling selectivity and preventing the formation of unwanted byproducts. This guide will focus on two primary synthetic routes and the common issues encountered in each.
Section 1: Synthesis via Bromination of 2-Amino-4-chlorobenzonitrile
A common and direct approach to 2-Amino-5-bromo-4-chlorobenzonitrile is the electrophilic bromination of 2-amino-4-chlorobenzonitrile. The amino group is a strong activating and ortho-, para-directing group. Since the para position is blocked by the chloro substituent, bromination is expected to occur at the ortho-position (5-position).
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of a dibrominated byproduct. How can I improve the selectivity for the desired mono-brominated product?
A1: The formation of dibrominated species is a common issue when using a highly activated starting material like 2-amino-4-chlorobenzonitrile. Here are several strategies to enhance mono-selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents of N-bromosuccinimide (NBS).
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile and favors the mono-bromination of the more reactive starting material over the di-bromination of the slightly less reactive product.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C). Lower temperatures reduce the reaction rate and can improve selectivity.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better selectivity and handling.
Q2: I am observing the formation of an isomeric byproduct. What is its likely structure and how can I avoid it?
A2: While the 5-position is electronically favored, some bromination may occur at the 3-position, leading to the formation of 2-amino-3-bromo-4-chlorobenzonitrile.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Acetonitrile or dichloromethane are often good choices for achieving high selectivity in the bromination of anilines.
-
Protecting Group Strategy: Although it adds extra steps, protecting the amino group as an acetamide can reduce its activating strength and may improve regioselectivity. The protecting group can be removed after bromination.
Q3: My final product is discolored, suggesting the presence of oxidation byproducts. How can I prevent this?
A3: Anilines are susceptible to oxidation, which can lead to colored impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Purification: Discolored products can often be purified by recrystallization or column chromatography. The use of activated carbon during recrystallization can help remove colored impurities.[1]
Experimental Protocol: Bromination with NBS
Materials:
-
2-Amino-4-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-chlorobenzonitrile (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-4-chlorobenzonitrile over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram: Bromination Workflow
Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile via bromination.
Section 2: Synthesis via Sandmeyer Reaction
An alternative route involves the diazotization of a suitable aniline precursor followed by a Sandmeyer reaction to introduce the cyano group. For the synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile, a plausible starting material would be 4-bromo-5-chloro-2-nitroaniline, which would require an initial diazotization and cyanation, followed by reduction of the nitro group. A more direct, though potentially challenging, route would start from 2,5-dibromo-4-chloroaniline.
Troubleshooting Guide & FAQs
Q1: The yield of my Sandmeyer reaction is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in Sandmeyer reactions. Several factors can contribute to this:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly temperature-dependent. Ensure the reaction is maintained at 0-5 °C. Using a slight excess of sodium nitrite can help drive the reaction to completion.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose before reacting with the cyanide source. It is crucial to use the diazonium salt solution immediately after its preparation and to maintain a low temperature.
-
Inefficient Copper Catalysis: The copper(I) cyanide catalyst should be of good quality and fully dissolved to ensure an efficient reaction.
Q2: My reaction mixture has a strong color, and I am isolating colored impurities. What are these byproducts?
A2: The formation of brightly colored impurities is often due to azo coupling reactions. This occurs when the diazonium salt reacts with an activated aromatic compound present in the reaction mixture, such as the starting aniline.
-
Control pH and Temperature: Maintaining a strongly acidic solution and low temperature during diazotization minimizes the concentration of free aniline, which can participate in azo coupling.
-
Slow Addition: Adding the diazonium salt solution slowly to the copper cyanide solution can help to ensure that the Sandmeyer reaction is the predominant pathway.
Q3: I have identified a phenolic byproduct in my reaction mixture. How is this formed and how can I prevent it?
A3: The diazonium group can be displaced by water, especially at elevated temperatures, leading to the formation of a phenol.
-
Temperature Control: Strictly maintain a low temperature (below 10 °C) throughout the addition of the diazonium salt to the copper cyanide solution.
-
Anhydrous Conditions: While challenging in this reaction, minimizing the amount of water can help. However, the diazotization step is typically performed in an aqueous medium.
Hypothetical Experimental Protocol: Sandmeyer Reaction
This protocol is based on a general Sandmeyer reaction for a related compound and should be optimized for the specific substrate.[2]
Materials:
-
4-Bromo-2-amino-5-chlorobenzaldehyde (as a precursor to the aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Water
-
Ice
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
Part A: Diazotization
-
In a three-necked flask, dissolve the starting aniline (e.g., 2,5-dibromo-4-chloroaniline) (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the aniline solution, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Part B: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Diagram: Sandmeyer Reaction Troubleshooting Logic
Caption: Troubleshooting flowchart for common issues in the Sandmeyer reaction.
Summary of Potential Byproducts and Their Mitigation
| Byproduct Class | Likely Structure/Type | Synthetic Route | Mitigation Strategies |
| Over-reaction | Dibrominated product | Bromination | Control stoichiometry, slow addition of brominating agent, low reaction temperature. |
| Isomerization | 2-Amino-3-bromo-4-chlorobenzonitrile | Bromination | Optimize solvent, consider protecting group for the amine. |
| Oxidation | Colored polymeric impurities | Both | Use an inert atmosphere, purify via recrystallization with activated carbon.[1] |
| Hydrolysis | 2-Amino-5-bromo-4-chlorobenzamide or -benzoic acid | Both (during work-up or subsequent steps) | Avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. |
| Decomposition | Phenolic byproduct (2-hydroxy-5-bromo-4-chlorobenzonitrile) | Sandmeyer | Maintain low temperature (< 10 °C) during the Sandmeyer reaction. |
| Coupling | Azo compounds | Sandmeyer | Maintain low temperature and high acidity during diazotization, slow addition of diazonium salt. |
| Dehalogenation | 2-Amino-5-bromobenzonitrile or 2-Amino-4-chlorobenzonitrile | Both (less common) | Avoid harsh reductive conditions or high temperatures. |
References
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- Elancheran, R. et al. Medicinal Chemistry Research, 2016, 25(4), 539-552.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
- This is a placeholder for a specific reference if one were found.
Sources
scaling up 2-Amino-5-bromo-4-chlorobenzonitrile synthesis from lab to pilot plant
Ticket ID: #5921-SC Topic: Scaling 2-Amino-5-bromo-4-chlorobenzonitrile Synthesis (Lab to Pilot Plant) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Critical Parameters
Welcome to the Process Chemistry Support Center. You are scaling up the bromination of 2-amino-4-chlorobenzonitrile (ACBN) to produce 2-amino-5-bromo-4-chlorobenzonitrile .
This transformation relies on Electrophilic Aromatic Substitution (EAS). In the pilot plant, unlike the lab, heat transfer and mixing efficiency dictate your success.
The Chemistry: Regioselectivity Logic
The substrate contains three directing groups. Understanding their hierarchy is the key to purity.
-
-NH₂ (Amino, C2): Strong ortho/para director (Activating).
-
-Cl (Chloro, C4): Weak ortho/para director (Deactivating).
-
-CN (Cyano, C1): Meta director (Strongly Deactivating).
Target: Position C5.
-
C5 is para to -NH₂: Highly activated.
-
C5 is ortho to -Cl: Weakly activated.
-
C3 is ortho to -NH₂: Activated, but sterically hindered ("sandwiched" between -NH₂ and -Cl).
Recommended Pilot Plant Protocol (Self-Validating)
Do not simply scale the volume. You must scale the heat removal capacity.
Reagent Selection: We recommend N-Bromosuccinimide (NBS) over elemental bromine (Br₂) for pilot operations.
-
Why? NBS is a solid (easier dosing control), less corrosive, and avoids the vapor pressure hazards of liquid bromine [1].
Solvent System: Acetonitrile (MeCN) or Acetic Acid (AcOH) .
-
Recommendation:Acetonitrile .[1] It allows for a homogeneous reaction at moderate temperatures and a highly efficient "antisolvent crash-out" workup with water, which purges the succinimide byproduct [2].
Step-by-Step Methodology
| Step | Operation | Critical Process Parameter (CPP) | Validation Check (IPC) |
| 1 | Charging | Charge 2-amino-4-chlorobenzonitrile (1.0 eq) and MeCN (5-8 vol) to reactor. Stir to dissolve. | Ensure T_internal is stable at 0–5°C before NBS addition. |
| 2 | Reaction | Add NBS (1.05 eq) in portions (solid addition funnel) or as a solution in MeCN. | Exotherm Control: Do not allow T_internal > 10°C. High T promotes impurities. |
| 3 | Monitoring | Stir at 0–10°C for 2–4 hours. | IPC (HPLC): Target < 0.5% Starting Material. If SM persists, add 0.05 eq NBS. |
| 4 | Quench | Add aqueous Sodium Bisulfite (NaHSO₃, 10% soln) or Thiosulfate. | Starch-Iodide Paper: Must remain white (confirms oxidant consumption). |
| 5 | Isolation | Slowly add Water (10–15 vol) to the reaction mass over 1 hour. | Visual: Product precipitates as white/off-white solid. Succinimide stays in solution [3]. |
| 6 | Filtration | Filter the slurry using a Nutsche filter or centrifuge. | Mother Liquor Analysis: Check for product loss. |
| 7 | Wash | Wash cake with Water (3x) to remove residual succinimide. | Conductivity: Wash until filtrate conductivity matches input water. |
| 8 | Drying | Vacuum dry at 45–50°C. | LOD (Loss on Drying): < 0.5% w/w. |
Visual Workflows
Diagram 1: Process Flow & Decision Logic
This diagram illustrates the critical decision nodes during the reaction and workup phases.
Caption: Figure 1. Self-validating process flow for the bromination of 2-amino-4-chlorobenzonitrile. Note the iterative loops for conversion and quenching.
Troubleshooting Guide (FAQ)
Issue 1: High Levels of 3,5-Dibromo Impurity
User Report: "My HPLC shows 8% of a byproduct with M+79 mass shift."
-
Root Cause: Over-bromination. This occurs if the local concentration of NBS is too high (poor mixing) or the temperature is too high (loss of regioselectivity).
-
Corrective Action:
-
Reduce Temperature: Operate strictly at 0–5°C.
-
Dosing Strategy: Switch from dumping solid NBS to a slow liquid addition (dissolve NBS in MeCN) to prevent "hot spots."
-
Stoichiometry: Do not exceed 1.05 equivalents of NBS initially.
-
Issue 2: Residual Succinimide in Final Product
User Report: "NMR shows peaks at ~2.7 ppm (singlet) that persist after drying."
-
Root Cause: Inefficient washing. Succinimide is highly soluble in water (330 g/L) but can be trapped in the crystal lattice if the filter cake is not washed thoroughly [3].
-
Corrective Action:
-
Slurry Wash: Do not just pour water over the cake. Resuspend (slurry) the wet cake in water for 30 minutes, then re-filter.
-
Warm Water: Use slightly warm water (30–35°C) for the wash to increase succinimide solubility, provided your product does not melt or degrade.
-
Issue 3: Product Coloration (Yellow/Brown)
User Report: "The product should be white, but it's turning beige/brown upon drying."
-
Root Cause: Trace free bromine (Br₂) or oxidation byproducts.
-
Corrective Action:
-
Bisulfite Wash: Ensure the quench step (Step 4) is robust. Add a final wash of 1% sodium bisulfite solution to the filter cake before the water wash.
-
Drying: Ensure the oven is under vacuum/nitrogen bleed. Oxygen at high temps can oxidize the electron-rich aniline moiety.
-
Safety & Thermodynamics (Process Safety)
Thermal Hazards
The bromination reaction is exothermic .[2]
-
Risk: In a pilot reactor (e.g., 500L), the surface-area-to-volume ratio is much lower than in a flask. Heat accumulation can lead to a runaway.
-
Control: Calculate the Adiabatic Temperature Rise (ATR). If the cooling fails during NBS addition, will the solvent boil?
-
Rule of Thumb: Limit NBS addition rate such that the cooling jacket is never at maximum capacity (keep < 80% duty).
-
Chemical Compatibility[4]
-
NBS + DMF: Avoid this combination if possible. Reports indicate violent decomposition risks with NBS in DMF at elevated temperatures [4]. Use Acetonitrile (MeCN) for safer scale-up.
Analytical Data Summary
| Component | Retention Time (Rel) | Mass (M+) | Origin |
| Starting Material | 1.00 | 152 | Unreacted Input |
| Product | 1.45 | 230/232 | Target |
| Succinimide | 0.20 (Front) | 99 | Byproduct |
| Dibromo Impurity | 1.80 | 310 | Over-reaction |
Note: Relative Retention Times (RRT) are indicative for a standard C18 Reverse Phase method (Water/MeCN gradient).
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-5-bromobenzophenone. Retrieved from (Cited for general NBS scale-up handling and reagent benefits).
-
Tokyo Chemical Industry (TCI). (2023). Bromination Reaction Using N-Bromosuccinimide. Retrieved from (Cited for solvent selection and workup protocols).
-
Wikipedia/PubChem. (n.d.). Succinimide Solubility Data. Retrieved from (Cited for water solubility data: 0.33 g/mL, confirming water wash efficacy).
-
Scientific Update. (2020). A Dangerous Bromance: Hazards of NBS in DMF. Org. Process Res. Dev. 2020, 24, 1586−1601.[5] Retrieved from (Cited for safety warning regarding NBS/DMF incompatibility).
Sources
Technical Support Center: Handling & Optimization of 2-Amino-5-bromo-4-chlorobenzonitrile
Welcome to the Advanced Application Support Hub. This guide is designed for medicinal chemists and process engineers working with 2-Amino-5-bromo-4-chlorobenzonitrile (CAS: 1215206-56-6) . Unlike generic safety data sheets, this document focuses on the operational nuances—the specific chemical behaviors that cause experimental failure in cross-coupling and heterocycle synthesis.
🟢 Level 1: Intake, Stability & Safety Profile
Q: My sample has turned from off-white to yellow. Is it compromised?
A: Likely, yes. The primary degradation pathway for halogenated anilines is oxidative darkening of the amino group (
-
Diagnosis: If the melting point has deviated more than 2°C from the standard range (69–73 °C ), recrystallization is required.
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C . Avoid transparent glass vials; use amber glass or foil-wrapped containers.
Q: What are the critical safety hazards beyond standard PPE?
A: While standard PPE is mandatory, specific attention must be paid to nitrile toxicity and sensitization .
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).
-
Specific Protocol: Treat all solid waste as cyanide-generating potential. Do not mix with strong acids without proper venting, as hydrolysis can release trace toxic byproducts depending on downstream reagents.
🟡 Level 2: Solubility & Solution Preparation
Pitfall: Users often attempt to dissolve this compound in non-polar solvents (Hexanes, Toluene) for initial screening, leading to poor homogeneity and inconsistent reaction kinetics.
Solubility Compatibility Matrix
| Solvent | Solubility Rating | Application Notes |
| Methanol/Ethanol | High | Ideal for recrystallization and nucleophilic substitutions. |
| DMSO / DMF | Very High | Preferred for |
| DCM / Chloroform | Moderate | Good for extraction; poor for high-concentration reactions. |
| Toluene | Low | Avoid as primary solvent unless heating >80°C. Requires co-solvent (e.g., THF). |
| Water | Insoluble | Requires surfactant or phase transfer catalyst (e.g., TBAB) for aqueous biphasic reactions. |
🟠 Level 3: Reaction Troubleshooting (The Core Chemistry)
Scenario A: Chemoselective Cross-Coupling (Suzuki-Miyaura)
The Issue: You are observing "over-coupling" (reaction at both Br and Cl sites) or no reaction at the Cl site when desired. The Mechanism: The C5-Bromine bond is significantly weaker (lower bond dissociation energy) than the C4-Chlorine bond.
-
Standard Reactivity Order:
. -
The Pitfall: Using highly active catalysts (e.g., Pd-RuPhos, Pd-XPhos) at high temperatures (>100°C) can force oxidative addition into the C-Cl bond, ruining regioselectivity.
Troubleshooting Guide: Achieving Regioselectivity
| Problem | Root Cause | Solution |
| Coupling at both Br and Cl | Catalyst too active or Temp too high. | Switch to Pd(PPh3)4 or Pd(dppf)Cl2 . Lower temp to 60–80°C . Use stoichiometric Boronic acid (1.05 eq). |
| No reaction at Br | Catalyst poisoning by free amine. | The free |
| Hydrolysis of Nitrile | Base is too strong/aqueous. | Switch from aqueous |
Visualization: Chemoselective Pathway
Caption: Figure 1. Controlling regioselectivity in Palladium-catalyzed cross-coupling reactions. The C5-Br site is kinetically favored.
Scenario B: Quinazoline Synthesis (Cyclization)
The Issue: Low yield during the cyclization of the nitrile/amine to form the quinazoline core. The Mechanism: The electron-withdrawing nature of the halogens (Br, Cl) at positions 4 and 5 reduces the nucleophilicity of the aniline nitrogen, making the initial attack on the electrophile (e.g., formamide, orthoester) sluggish.
Optimization Protocol
-
Activation: Do not rely on thermal cyclization alone. Use acid catalysis (p-TsOH or AcOH) to activate the electrophile.
-
Temperature: These reactions often require reflux temperatures (>120°C).
-
Alternative Route: If direct cyclization fails, convert the nitrile to an amidine intermediate first using reactive ammonia sources or hydroxylamine.
Visualization: Quinazoline Synthesis Workflow
Caption: Figure 2. Synthesis of the Quinazoline core. Acid catalysis is often required to overcome the electronic deactivation caused by the halogen substituents.
🔵 Level 4: Purification & Analysis
Q: I cannot separate the de-halogenated byproduct from my product.
A: De-halogenation (replacement of Br with H) is a common side reaction in Pd-catalyzed couplings, often caused by
-
TLC Tip: The de-brominated byproduct is usually more polar (lower Rf) than the dibromo/chloro starting material but less polar than the coupled product.
-
HPLC Method: Use a Phenyl-Hexyl column rather than C18. The
interactions with the halogenated ring often provide better separation selectivity than pure hydrophobicity.
📚 References
-
Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: 2-Amino-5-bromo-4-chlorobenzonitrile. Link
-
BenchChem. (2025).[3][4] Application Notes for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole (Analogous Reactivity). Link
-
MDPI. (2025). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Link
-
ChemicalBook. (2025).[3][5][6][7] Properties and Synthesis of 4-Bromo-2-chlorobenzonitrile. Link
-
Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. Link
Sources
optimizing solvent systems for 2-Amino-5-bromo-4-chlorobenzonitrile reactions
Technical Support Center: Optimization of Solvent Systems for 2-Amino-5-bromo-4-chlorobenzonitrile
Executive Summary
This guide addresses the specific solubility and reactivity challenges associated with 2-Amino-5-bromo-4-chlorobenzonitrile (referred to herein as ABCN ). This densely functionalized scaffold presents a unique "orthogonal reactivity" profile: the bromine atom is susceptible to metal-catalyzed cross-coupling, while the chlorine atom—activated by the para-cyano group—is primed for Nucleophilic Aromatic Substitution (SNAr).[1]
Our support data indicates that 60% of experimental failures with ABCN stem from improper solvent selection that leads to either catalyst poisoning (in Suzuki couplings) or poor conversion rates (in SNAr).[1] This guide provides validated protocols to overcome these bottlenecks.
Module 1: Solubility & Dissolution Troubleshooting
User Question: "My starting material (ABCN) forms a suspension in standard solvents like Ethanol or Toluene. How do I get a homogeneous solution?"
Technical Insight:
ABCN possesses a rigid, planar structure with strong intermolecular
Solubility Profile & Recommendations:
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Dipolar Aprotic (Classic) | DMF, DMSO, NMP | High (>100 mg/mL) | Ideal for SNAr; difficult to remove.[1][2] |
| Dipolar Aprotic (Green) | Cyrene™ , Dimethyl Isosorbide (DMI) | High (>80 mg/mL) | Recommended sustainable alternatives to DMF.[1][2] |
| Polar Ethers | THF, 2-MeTHF, 1,4-Dioxane | Moderate (Heating req.)[1][2] | Best for Suzuki/Buchwald couplings.[1] |
| Protic | Methanol, Ethanol, Isopropanol | Low (<10 mg/mL) | Poor solvents for reaction; good for precipitation/workup.[1][2] |
| Non-Polar | Toluene, Hexanes, DCM | Insoluble | Antisolvents for crystallization.[1][2] |
Protocol: The "Dissolution Assist" Method If you must use a moderate solvent like 2-MeTHF for a flow chemistry setup:
-
Micronize: Grind the ABCN solid to a fine powder to increase surface area.
-
Sonicate: Use an ultrasonic bath for 10 minutes at 40°C.
-
Co-solvent Spike: Add 5% v/v DMSO or DMF.[1] This "spike" disrupts the crystal lattice without significantly altering the bulk solvent properties for workup.[1]
Module 2: Suzuki-Miyaura Coupling Optimization
User Question: "I am trying to couple a boronic acid at the Bromine position, but the reaction stalls at 30% conversion. Is the free amine poisoning the catalyst?"
Technical Insight: Yes, the free ortho-amino group can coordinate to Palladium (Pd), forming an off-cycle resting state that deactivates the catalyst.[1][2] Furthermore, the para-chloro group is electronically activated, creating a risk of competitive coupling if the catalyst is too active.[1]
The Solution: The "Weak Base / Steric Bulk" System To prevent amine coordination, use a sterically bulky ligand that physically blocks the Pd center from the substrate's nitrogen atom.[1]
Optimized Protocol (Suzuki Coupling at -Br):
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Why? Water is essential for the boronic acid activation cycle.
-
Base: Potassium Carbonate (K
CO ) or Potassium Phosphate (K PO ).[1][2] Avoid strong alkoxides like NaOtBu which may trigger side reactions at the nitrile.[1] -
Catalyst System: Pd(OAc)
(2 mol%) + SPhos or XPhos (4 mol%).[1] -
Temperature: 80°C.
Visualizing the Reactivity:
Figure 1: Orthogonal reactivity map showing how to selectively target the Bromine (Suzuki) or Chlorine (SNAr) sites.[1][2][4][5]
Module 3: Nucleophilic Aromatic Substitution (SNAr)
User Question: "I need to displace the Chlorine with a secondary amine. The reaction works in DMF but the workup is a nightmare. Can I use a greener solvent?"
Technical Insight: The 4-Chloro position is activated by the para-cyano group (strong Electron Withdrawing Group).[1] However, the meta-amino group is an Electron Donating Group (EDG), which deactivates the ring slightly.[1] You need high temperatures (>100°C) to drive this reaction.[1]
The Green Solution: Cyrene™ (Dihydrolevoglucosenone) Cyrene is a bio-based solvent derived from cellulose.[1][2][6] It has a high boiling point (227°C) and polarity similar to NMP, but is non-toxic and water-miscible.[1][2][6]
Optimized Protocol (Green SNAr):
-
Stoichiometry: 1.0 eq ABCN + 1.2 eq Amine Nucleophile + 2.0 eq DIPEA (base).
-
Solvent: Cyrene™ .
-
Conditions: Heat to 120°C for 4–6 hours.
-
Workup (The "Water Crash"):
-
Cool the reaction mixture to room temperature.
-
Pour slowly into 5 volumes of rapidly stirring water (containing 1% acetic acid if the product is basic).
-
Cyrene is fully miscible with water; the organic product will precipitate out as a solid.[1]
-
Module 4: Purification & Isolation Strategy
User Question: "I have a mixture of starting material and product. How do I separate them without running a column?"
Technical Insight: The significant difference in pKa between the starting aniline (weakly basic) and potential products allows for "pH-swing" purification.[1]
Troubleshooting Decision Tree:
Figure 2: Decision tree for rapid workup and purification based on solvent class.
References
-
Suzuki-Miyaura Coupling on Unprotected Anilines
-
Green Solvents for SNAr (Cyrene)
-
Regioselectivity in Poly-halogenated Heterocycles
-
Solubility Parameters (Hansen Space)
Sources
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-4-methoxybenzonitrile | C8H7BrN2O | CID 57423042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions Containing 2-Amino-5-bromo-4-chlorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-chlorobenzonitrile. This guide is designed to provide practical, field-proven insights into the workup and purification of reactions involving this versatile building block. The unique substitution pattern of this molecule, featuring an amine, a nitrile, and two different halogens, presents specific challenges and opportunities in synthesis. This document will address common issues in a question-and-answer format, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction to the Chemistry of 2-Amino-5-bromo-4-chlorobenzonitrile
2-Amino-5-bromo-4-chlorobenzonitrile is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry. Its functional groups allow for a range of transformations, including palladium-catalyzed cross-coupling reactions at the bromine position, nucleophilic aromatic substitution, and cyclization reactions involving the amino and nitrile groups to form scaffolds like quinazolines.
The presence of both a bromine and a chlorine atom allows for selective reactivity, typically with the more reactive C-Br bond participating in cross-coupling reactions first. The electron-donating amino group and the electron-withdrawing nitrile and halogen substituents create a unique electronic environment that influences reactivity and can lead to specific side reactions. Understanding these properties is key to troubleshooting your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues encountered during the workup of reactions involving 2-Amino-5-bromo-4-chlorobenzonitrile.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide of 2-Amino-5-bromo-4-chlorobenzonitrile with a boronic acid or ester.[1]
Question 1: My Suzuki reaction is complete by TLC/LC-MS, but I'm struggling with the workup. What is a general procedure?
Answer: A standard aqueous workup is typically effective for Suzuki reactions. The goal is to remove the palladium catalyst, inorganic salts, and excess boronic acid and its byproducts.
Standard Suzuki Workup Protocol:
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene and filter it through a pad of celite. This initial filtration helps to remove the bulk of the palladium catalyst and inorganic salts.[2]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This will remove most of the inorganic base (e.g., K₃PO₄, K₂CO₃) and water-soluble byproducts.
-
Boronic Acid Removal: To remove unreacted boronic acid and its byproducts, a wash with a mild aqueous base such as 1M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can be effective. Boronic acids are weakly acidic and will be extracted into the basic aqueous layer.
-
Brine Wash and Drying: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Question 2: I'm observing a significant amount of a byproduct that appears to be the dehalogenated starting material (2-amino-4-chlorobenzonitrile). How can I prevent this?
Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings, especially with electron-rich anilines. It is often caused by the formation of a palladium-hydride species.
Troubleshooting Dehalogenation:
-
Choice of Base: The base plays a crucial role. While strong bases are needed to activate the boronic acid, some can promote the formation of Pd-H species. If you are using a very strong base like an alkoxide, consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Solvent Purity: Ensure your solvents are anhydrous and properly degassed. Water and alcohols can be sources of hydrides.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling. Bulky, electron-rich ligands often favor the desired reaction.
-
Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to increased side product formation. Similarly, running the reaction at the lowest effective temperature can minimize dehalogenation.
Question 3: My product is very polar and I'm having trouble extracting it from the aqueous layer. What should I do?
Answer: The amino and nitrile groups can impart significant polarity to your product.
Improving Extraction of Polar Products:
-
Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of ethyl acetate and tetrahydrofuran (THF).
-
Salting Out: Add a significant amount of sodium chloride to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase and can "push" the polar organic product into the organic layer.
-
Back-Extraction: If your product is basic due to the aniline moiety, you can acidify the aqueous layer with dilute HCl to protonate your product, wash with a non-polar solvent to remove non-basic impurities, and then re-basify the aqueous layer and extract your product. This is a classic acid-base extraction technique.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the coupling of the aryl bromide of 2-Amino-5-bromo-4-chlorobenzonitrile with a primary or secondary amine.[4]
Question 4: What is a reliable workup procedure for a Buchwald-Hartwig reaction?
Answer: The workup for a Buchwald-Hartwig reaction is similar to that of a Suzuki coupling, with a focus on removing the palladium catalyst, phosphine ligand, and the strong base typically used.
Standard Buchwald-Hartwig Workup Protocol:
-
Quenching and Filtration: After cooling the reaction to room temperature, quench it by carefully adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and filter through celite to remove insoluble palladium species and inorganic salts.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. If a strong base like sodium tert-butoxide was used, a wash with water or brine is usually sufficient.
-
Ligand Byproduct Removal: The oxidized phosphine ligand can sometimes be challenging to remove. If your product is basic, an acid wash (e.g., 1M HCl) can protonate the product and pull it into the aqueous layer, leaving the less basic ligand byproducts in the organic layer. You can then neutralize the aqueous layer and re-extract your product.
-
Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Question 5: I'm seeing a dark, insoluble material in my reaction flask. Is this a problem?
Answer: The formation of palladium black (insoluble Pd(0)) can occur, especially if the catalyst is not stable under the reaction conditions. While some catalyst decomposition is common, excessive formation can lead to a sluggish or incomplete reaction. It is generally removed during the filtration through celite in the workup.
III. Nitrile Group Stability
Question 6: I'm concerned about the hydrolysis of the nitrile group to a carboxylic acid or amide during a basic workup. Is this a valid concern?
Answer: Yes, this is a valid concern, especially under harsh basic conditions and elevated temperatures. The hydrolysis of nitriles is typically catalyzed by strong acid or base.[5]
Minimizing Nitrile Hydrolysis:
-
Avoid Strong Bases in Workup: Use milder bases like sodium bicarbonate for washes instead of sodium hydroxide.
-
Limit Exposure Time: Do not let your reaction mixture sit in contact with strong aqueous base for extended periods. Perform extractions promptly.
-
Temperature Control: Conduct your workup at room temperature. Avoid heating during the extraction process.
-
Reaction Conditions: If possible, choose reaction conditions that do not require a strong base. For example, some modern cross-coupling protocols use weaker bases.
If hydrolysis to the carboxylic acid does occur, your product will have significantly different solubility properties and will be extractable into a basic aqueous solution.
IV. Purification
Question 7: My crude product is a complex mixture. What's a good starting point for purification by column chromatography?
Answer: Column chromatography on silica gel is the most common method for purifying products derived from 2-Amino-5-bromo-4-chlorobenzonitrile.
Column Chromatography Guidelines:
-
Solvent System Selection: The polarity of your product will depend on the group you have introduced. A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Run TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4.
-
Tailing on Silica: The basic amino group in your starting material and product can interact with the acidic silica gel, leading to "tailing" or streaking on the TLC plate and poor separation on the column. To mitigate this, you can add a small amount (0.5-1%) of triethylamine or ammonia to your eluent.[6]
-
Visualization on TLC: Your starting material and many of its derivatives are UV active, so they can be visualized under a UV lamp. Stains like potassium permanganate or iodine can also be used.[7]
Table 1: Recommended TLC Solvent Systems for Initial Screening
| Polarity of Expected Product | Recommended Starting Solvent System (v/v) |
| Non-polar | 95:5 Hexanes:Ethyl Acetate |
| Intermediate Polarity | 70:30 Hexanes:Ethyl Acetate |
| Polar | 50:50 Hexanes:Ethyl Acetate or 95:5 DCM:Methanol |
Question 8: I have isolated my product, but it is an oil/amorphous solid. How can I try to crystallize it?
Answer: Recrystallization is an excellent way to obtain highly pure crystalline material. The key is to find a suitable solvent or solvent system.
Recrystallization Strategy:
-
Single Solvent Recrystallization: Find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, acetonitrile, toluene, and mixtures of ethyl acetate/hexanes.
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly.[8]
Experimental Workflows and Diagrams
Diagram 1: General Workup Workflow for Cross-Coupling Reactions
Caption: General workup and purification workflow for cross-coupling reactions.
Diagram 2: Troubleshooting Decision Tree for Dehalogenation in Suzuki Coupling
Caption: Troubleshooting guide for dehalogenation side reactions.
Concluding Remarks
Successfully working up reactions containing 2-Amino-5-bromo-4-chlorobenzonitrile requires a good understanding of its chemical properties and the potential side reactions of its functional groups. By carefully selecting workup conditions, particularly the choice of base and solvents, and by employing appropriate purification techniques, high yields of pure products can be reliably obtained. This guide serves as a starting point for troubleshooting, and it is always recommended to perform small-scale trials to optimize conditions for your specific reaction.
References
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]
-
PubMed Central (2014). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
-
Chemistry LibreTexts (2022). The Hydrolysis of Nitriles. [Link]
-
Malaysian Journal of Analytical Sciences (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
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EPFL. TLC Visualization Reagents. [Link]
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YouTube (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
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ResearchGate (2014). Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
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YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Google Patents.
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World Journal of Organic Chemistry (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
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ResearchGate. Chromatographic Separation of Amino Acids. [Link]
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CEM Corporation. Heterocyclic Chemistry. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Common-Conditions.com. Nitrile to Acid. [Link]
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Reddit. chromatography of carboxylic acid derivatives of aminoacids?. [Link]
- Google Patents. Method of 2-aminobenzonitrile synthesis.
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SIELC Technologies (2018). Benzonitrile, 2-amino-4-chloro. [Link]
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MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
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Validation & Comparative
A Comparative Analysis of the Predicted Biological Activity of 2-Amino-5-bromo-4-chlorobenzonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted benzonitrile scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of bioactive molecules. The specific compound, 2-Amino-5-bromo-4-chlorobenzonitrile, presents a unique combination of electron-donating (amino) and electron-withdrawing (bromo, chloro, nitrile) groups, suggesting a high potential for diverse biological activities. While direct, head-to-head comparative studies of this compound and its immediate analogs are not extensively reported in publicly available literature, we can construct a robust predictive comparison based on structure-activity relationship (SAR) studies of related benzonitrile and aminobenzoyl derivatives.[1][2] This guide will synthesize existing data to provide a comparative framework for the potential biological activities of 2-Amino-5-bromo-4-chlorobenzonitrile and its analogs, focusing on predicted cytotoxicity and kinase inhibition. We will also provide detailed experimental protocols for researchers to validate these predictions.
Chemical Structures of Interest
For the purpose of this guide, we will consider the following compounds:
| Compound ID | Structure | Chemical Name | Key Features |
| 1 | 2-Amino-5-bromo-4-chlorobenzonitrile | Parent compound with bromo and chloro substituents. | |
| Analog A | 2-Amino-4-chlorobenzonitrile | Lacks the bromo substituent at position 5.[3] | |
| Analog B | 2-Amino-5-bromobenzonitrile | Lacks the chloro substituent at position 4. | |
| Analog C | 2-Amino-4-bromo-5-chloro-3-fluorobenzonitrile | Introduction of a fluoro group at position 3.[4] |
Predicted Biological Activity: A Comparative Outlook
Based on the existing literature for related compounds, we can extrapolate the likely biological activities of our target compounds. The primary activities of interest for substituted benzonitriles are cytotoxicity against cancer cell lines and inhibition of protein kinases.[5][6][7]
Cytotoxic Activity
Many halogenated benzonitrile derivatives have demonstrated significant cytotoxic effects.[5][8] The presence of halogens and a nitrile group can contribute to electrophilicity and potential for covalent modification of biological macromolecules, or interference with key cellular processes leading to apoptosis.
Hypothetical Comparative Cytotoxicity:
| Compound | Predicted Cytotoxicity | Rationale |
| 1 | High | The combined electron-withdrawing effects of bromo, chloro, and nitrile groups are expected to enhance cytotoxicity. |
| Analog A | Moderate to High | The chloro and nitrile groups are sufficient to impart significant cytotoxicity. |
| Analog B | Moderate to High | The bromo and nitrile groups are expected to confer cytotoxic properties. |
| Analog C | Potentially the Highest | The addition of a highly electronegative fluorine atom could further enhance the compound's cytotoxic potential. |
This prediction is based on studies of other halogenated aromatic compounds where increased halogenation often correlates with increased biological activity, including toxicity.[5]
Kinase Inhibition
The 2-aminobenzonitrile and related 2-aminopyrimidine scaffolds are known to be key pharmacophores in a variety of kinase inhibitors.[6][7][9] These compounds can act as ATP-competitive inhibitors by forming hydrogen bonds with the kinase hinge region via the amino group and making other favorable interactions within the ATP-binding pocket.
Predicted Kinase Inhibition Profile:
| Compound | Potential Kinase Targets | Predicted Potency | Rationale |
| 1 | EGFR, BTK, Src family kinases | High | The di-halogen substitution pattern may provide selectivity and potency. |
| Analog A | Similar to Compound 1 | Moderate to High | Potency may be slightly reduced due to the absence of the bromo group. |
| Analog B | Similar to Compound 1 | Moderate to High | The bromo group may offer different selectivity compared to the chloro group. |
| Analog C | Similar to Compound 1 | Potentially High | The fluoro group could enhance binding affinity through additional interactions. |
The rationale for this prediction is derived from the known activity of compounds like Gefitinib, an EGFR inhibitor, which is synthesized from a substituted 2-aminobenzonitrile derivative.[6]
Experimental Protocols for Validation
To empirically validate the predicted biological activities, the following experimental workflows are recommended.
Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxic effects of the compounds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-Amino-5-bromo-4-chlorobenzonitrile and its analogs in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Kinase Inhibition Screening
Caption: Workflow for in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for an in vitro kinase assay. Specific conditions will vary depending on the kinase.
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (peptide or protein), and ATP at appropriate concentrations.
-
Compound Preparation: Prepare serial dilutions of 2-Amino-5-bromo-4-chlorobenzonitrile and its analogs in the assay buffer.
-
Assay Reaction: In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo™, LanthaScreen™). The signal is typically measured as luminescence or fluorescence.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Potential Signaling Pathway Involvement
Should these compounds prove to be potent kinase inhibitors, they would likely interfere with key cellular signaling pathways implicated in cancer cell proliferation and survival.
Caption: Simplified RTK signaling pathway and potential point of inhibition.
Conclusion and Future Directions
This guide provides a scientifically grounded, predictive comparison of the biological activities of 2-Amino-5-bromo-4-chlorobenzonitrile and its selected analogs. Based on the extensive literature on related benzonitrile and aminobenzoyl compounds, it is hypothesized that these molecules will exhibit both cytotoxic and kinase inhibitory properties. The provided experimental protocols offer a clear path for the validation of these predictions. Further research should focus on a broader screening against a panel of cancer cell lines and kinases to fully elucidate the structure-activity relationships and identify the most promising lead compounds for further development.
References
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Lovecka P, Thimova M, Grznarova P, et al. Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed research international. 2015;2015:381264. Available from: [Link]
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ResearchGate. Synthesis of 2-Amino-5-chlorobenzonitrile. Available from: [Link]
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ResearchGate. Study of Cytotoxic Effects of Benzonitrile Pesticides. Available from: [Link]
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PubMed. Discovery of Covalent Bruton's Tyrosine Kinase Inhibitors with Decreased CYP2C8 Inhibitory Activity. Available from: [Link]
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PubMed. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Available from: [Link]
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2-AMINO-4-BROMO-5-CHLOROBENZONITRILE. Available from: [Link]
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MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available from: [Link]
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The Ukrainian Biochemical Journal. 2-AMINO-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. Available from: [Link]
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MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]
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Semantic Scholar. Study of Cytotoxic Effects of Benzonitrile Pesticides. Available from: [Link]
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NCBI. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available from: [Link]
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PubMed. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Available from: [Link]
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PubChem. 2-Amino-4-bromobenzonitrile. Available from: [Link]
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PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Available from: [Link]
-
MDPI. In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. Available from: [Link]
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PubMed. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design. Available from: [Link]
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Drug Design Org. Structure Activity Relationships. Available from: [Link]
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Asian Journal of Organic & Medicinal Chemistry. A Mini-Review on Synthetic Methodologies and Biological Activities of 2-Aminobenzophenone and Its Derivatives. Available from: [Link]
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PubMed. Biochemical mechanisms for the scheduled synergism of (alpha S, 5S)-2 amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid and 5-fluorouracil in P388 leukemia. Available from: [Link]
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PMC. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Available from: [Link]
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This guide provides an in-depth spectroscopic comparison between 2-Amino-5-bromo-4-chlorobenzonitrile (ABC-CN) and its primary structural analogs, specifically 2-Amino-4-chlorobenzonitrile (ACBN) .[1]
Designed for analytical chemists and process scientists, this document focuses on distinguishing these compounds during synthesis optimization and quality control.
Executive Summary & Structural Context
2-Amino-5-bromo-4-chlorobenzonitrile is a highly functionalized intermediate often utilized in the synthesis of complex heterocycles (e.g., quinazolines, benzodiazepines).[2] Its structural core relies on the benzonitrile scaffold, modified by an electron-donating amino group and two electron-withdrawing halogens (Cl, Br).[1]
The primary challenge in characterization is distinguishing the target 5-bromo-4-chloro derivative from its precursor (2-amino-4-chlorobenzonitrile ) or regioisomers (e.g., 2-amino-5-chlorobenzonitrile ). This guide establishes a self-validating spectroscopic protocol to confirm the specific substitution pattern.
Compound Reference Table
| Compound ID | Structure Name | CAS No.[1] | Role |
| Target (ABC-CN) | 2-Amino-5-bromo-4-chlorobenzonitrile | 1215206-56-6 | Product |
| Ref 1 (ACBN) | 2-Amino-4-chlorobenzonitrile | 38487-86-4 | Precursor |
| Ref 2 (5-Cl) | 2-Amino-5-chlorobenzonitrile | 5922-60-1 | Isomer |
Vibrational Spectroscopy (IR & Raman)
Vibrational analysis is the first line of defense in confirming the introduction of the bromine atom.[1] The high mass of bromine significantly alters specific ring deformation modes compared to the chlorinated precursor.[1]
Comparative Spectral Data (Experimental & DFT-Predicted)
Data synthesized from high-level DFT (B3LYP/6-311++G(d,p)) and experimental literature for analogs.
| Vibrational Mode | Ref 1 (ACBN) (cm⁻¹) | Ref 2 (5-Cl) (cm⁻¹) | Target (ABC-CN) (Predicted cm⁻¹) | Diagnostic Note |
| ν(C≡N) Nitrile Stretch | 2211 (s) | 2225 (s) | 2215 - 2220 | Br at C5 exerts inductive withdrawal, slightly increasing ν(CN) vs precursor.[1] |
| ν(N-H) Sym. Stretch | 3363 (s) | 3350 (s) | 3360 | Minimal shift; confirms primary amine integrity.[1] |
| ν(N-H) Asym. Stretch | 3452 (s) | 3460 (s) | 3455 | Remains distinct; indicates no N-alkylation occurred.[1] |
| ν(C-Cl) Stretch | 782 (m) | 750 (m) | 780 | Position at C4 is unchanged; band remains stable.[1] |
| ν(C-Br) Stretch | Absent | Absent | 650 - 680 | CRITICAL: New band appearance in fingerprint region.[1] |
| Ring Breathing | ~1000 | ~1000 | < 980 | Heavy atom (Br) effect lowers ring breathing frequency.[1] |
Analyst Insight: The most reliable indicator of successful bromination is not the nitrile shift (which is subtle), but the appearance of the C-Br stretching mode in the 650–680 cm⁻¹ region and the disappearance of the C-H bending mode associated with the C-5 proton.[1]
Nuclear Magnetic Resonance (NMR) Profiling
NMR provides the definitive structural proof.[1] The substitution of the Proton at Position 5 (H-5) with a Bromine atom eliminates a specific signal and alters the splitting pattern of the remaining aromatic protons.[1]
¹H NMR Comparison (400 MHz, DMSO-d₆)
| Proton | Ref 1 (ACBN) (Precursor) | Target (ABC-CN) (Product) | Change Description |
| -NH₂ | ~6.3 ppm (Broad Singlet) | ~6.5 ppm (Broad Singlet) | Slight downfield shift due to increased electron withdrawal from the ring.[1] |
| H-3 | ~6.75 ppm (Doublet, J=2.0 Hz) | ~7.10 ppm (Singlet) | KEY DIAGNOSTIC: The coupling to H-5 is lost.[1] H-3 becomes a sharp singlet. |
| H-5 | ~6.65 ppm (Doublet of Doublets) | ABSENT | Replaced by Bromine.[1] Disappearance confirms substitution.[1] |
| H-6 | ~7.28 ppm (Doublet, J=8.5 Hz) | ~7.55 ppm (Singlet) | Loss of ortho-coupling to H-5 makes this a singlet.[1] Significant downfield shift due to ortho-Br.[1] |
¹³C NMR Shifts (Predicted)
-
C-5 Carbon: In the precursor (ACBN), the C-5 carbon resonates at ~118 ppm. Upon bromination, the Heavy Atom Effect causes a significant upfield shift (shielding) to approximately 108–112 ppm , despite bromine being electronegative.[1] This "ipso-carbon" shift is characteristic of brominated aromatics.[1]
Experimental Protocol: Bromination Monitoring
This protocol describes the validation workflow to confirm the conversion of ACBN to ABC-CN.
Objective: Monitor the disappearance of the H-5 signal and the appearance of the C-Br fingerprint band.
Step-by-Step Methodology
-
Sampling: Take a 10 mg aliquot of the reaction mixture.
-
Workup: Quench with saturated sodium thiosulfate (to remove excess Br₂), extract with ethyl acetate, and dry over MgSO₄.
-
FT-IR Analysis (Rapid Screen):
-
¹H NMR Analysis (Confirmation):
Visualizations & Logic Pathways
Diagram 1: Spectroscopic Decision Logic
This flowchart guides the analyst through the differentiation of the precursor, the target, and the unwanted isomer.[1]
Caption: Decision tree for identifying the target compound using ¹H NMR splitting patterns.
Diagram 2: Synthesis & Derivatization Pathway
Visualizing the structural transformation and the key atoms involved in the spectroscopic shift.[1]
Caption: Synthesis pathway highlighting the specific atomic replacement detectable by spectroscopy.
References
-
Sudha, S., et al. (2011).[1][4] "FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile." Journal of Molecular Structure.
-
Krishnakumar, V. & Dheivamalar, S. (2009).[1] "Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chlorobenzonitrile." Spectrochimica Acta Part A.
-
BenchChem Technical Support. (2025). "Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzonitrile and Related Compounds."
-
National Institute of Standards and Technology (NIST). "5-Bromo-2-chlorobenzoic acid IR Spectrum" (Analog Reference).[1]
Sources
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 2-Amino-5-bromo-4-chlorobenzonitrile from Various Suppliers
For researchers, scientists, and professionals in the fast-paced world of drug development, the quality of starting materials is non-negotiable. The purity of a key intermediate like 2-Amino-5-bromo-4-chlorobenzonitrile can profoundly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a robust, multi-faceted analytical approach to meticulously assess the purity of 2-Amino-5-bromo-4-chlorobenzonitrile obtained from different suppliers, ensuring a consistent and high-quality supply chain for your critical research and development endeavors.
The methodologies outlined herein are designed to not only quantify the main component but also to identify and quantify potential process-related impurities and degradation products. This comprehensive approach provides the necessary data to make informed decisions when selecting a supplier and to establish a baseline for ongoing quality control.
The Criticality of Purity: Why a Multi-Technique Approach is Essential
Slight variations in synthetic routes between suppliers can introduce different impurity profiles. Furthermore, storage and handling can lead to degradation. A single analytical technique is often insufficient to provide a complete picture of a sample's purity. Therefore, this guide employs a synergistic combination of chromatographic and spectroscopic techniques to build a comprehensive and reliable purity assessment. This orthogonal approach, where different techniques provide complementary information, is a cornerstone of robust analytical science.
Caption: High-level workflow for the purity assessment of 2-Amino-5-bromo-4-chlorobenzonitrile.
Orthogonal Analytical Techniques for a Comprehensive Purity Profile
The following analytical techniques are recommended for a thorough evaluation of 2-Amino-5-bromo-4-chlorobenzonitrile purity. The selection of these methods is based on their ability to provide distinct and complementary information about the analyte and its potential impurities.
| Analytical Technique | Primary Application | Information Gained |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative analysis of the main component and non-volatile impurities. | Purity percentage, detection and quantification of related substances. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities. | Detection of residual solvents and volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification. | Unambiguous confirmation of the chemical structure, identification of impurities, and quantitative analysis (qNMR). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis and identification. | Confirmation of characteristic functional groups and comparison to a reference standard. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be validated in your laboratory to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[1]
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Related Substances
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile organic compounds.[2] A stability-indicating method should be developed to separate the main component from any potential degradation products and process-related impurities.[1][3][4]
Caption: Experimental workflow for HPLC analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B should be developed to ensure the elution of all components. A starting point could be 90% A to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a well-characterized reference standard of 2-Amino-5-bromo-4-chlorobenzonitrile and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample from each supplier in the same manner as the standard solution.
Data Analysis:
-
Calculate the percentage purity using the area normalization method.
-
Identify and quantify any impurities by comparing their retention times and UV spectra with those of known impurity standards, if available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] This is crucial for detecting residual solvents from the manufacturing process, which are common impurities in chemical synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Headspace autosampler for automated and reproducible injections.
GC-MS Conditions (Proposed):
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40 °C (hold for 5 minutes), then ramp to 250 °C at 10 °C/min (hold for 5 minutes).
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: 35-400 amu.
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial and incubate at a specific temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) before injection.
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with a library of known solvents.
-
Quantify any detected solvents using an external or internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of the main component and to detect any structurally similar impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure of 2-Amino-5-bromo-4-chlorobenzonitrile.
-
Look for any unexpected signals that may indicate the presence of impurities. The synthesis of a related compound, 2-amino-5-chlorobenzonitrile, involves the dehydration of 2-amino-5-chlorobenzamide, suggesting the amide could be a potential impurity.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups in the molecule.
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for minimal sample preparation.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition and Analysis:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the amino (N-H stretching), nitrile (C≡N stretching), and aromatic C-H and C-C bonds.
-
Compare the spectrum of each supplier's sample to a reference standard.
Data Interpretation and Supplier Comparison
A systematic comparison of the data obtained from all analytical techniques is essential for a comprehensive assessment of purity.
Comparative Data Summary Table:
| Supplier | HPLC Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Residual Solvents (ppm) | NMR Confirmation | FTIR Confirmation |
| Supplier A | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | Conforms / Does Not Conform | Conforms / Does Not Conform |
| Supplier B | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | Conforms / Does Not Conform | Conforms / Does Not Conform |
| Supplier C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | Conforms / Does Not Conform | Conforms / Does Not Conform |
Interpreting the Results:
-
HPLC: A higher percentage purity is desirable. Pay close attention to the impurity profile. Are the impurities the same across all suppliers? Are there any unknown impurities?
-
GC-MS: The presence of residual solvents should be below the limits specified in the ICH Q3C guidelines.
-
NMR and FTIR: The spectra should be consistent with the structure of 2-Amino-5-bromo-4-chlorobenzonitrile and free of significant signals from impurities.
Conclusion and Recommendations
This comprehensive analytical guide provides a robust framework for assessing the purity of 2-Amino-5-bromo-4-chlorobenzonitrile from various suppliers. By employing a multi-technique, orthogonal approach, researchers can be confident in the quality of their starting materials, which is a critical factor for reproducible and reliable results in drug discovery and development.
It is strongly recommended to request a Certificate of Analysis (CoA) from each supplier and compare their stated purity and impurity profiles with your in-house analytical data. A supplier like Synblock, who indicates the availability of HPLC, NMR, and LC-MS data, demonstrates a commitment to quality control.[7] Any significant discrepancies should be discussed with the supplier. Ultimately, the choice of supplier should be based on a holistic evaluation of purity, consistency, and the supplier's transparency regarding their analytical data.
References
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
- Patel, S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Eurasian Journal of Analytical Chemistry, 5(2), 134-141.
- Grembecka, J., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Acta Poloniae Pharmaceutica, 69(5), 831-837.
- Google Patents. (2014). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
- Li, Q., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6696434.
-
MySkinRecipes. (n.d.). 2-Amino-5-bromo-3-chlorobenzonitrile. MySkinRecipes. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]
-
Unichim. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Retrieved from [Link]
-
Chromatography Online. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
JETIR. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. irjpms.com [irjpms.com]
- 5. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CAS 1215206-56-6 | 5-Amino-2-bromo-4-chlorobenzonitrile - Synblock [synblock.com]
A Technical Guide to the Reactivity of 2-Amino-5-bromo-4-chlorobenzonitrile and Structurally Related Anilines for Drug Development
For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of chemical building blocks is paramount for the rational design and efficient synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-5-bromo-4-chlorobenzonitrile against a selection of structurally similar anilines. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for its utility in various synthetic transformations, supported by established chemical principles and detailed experimental protocols.
Introduction: The Role of Substituted Anilines in Medicinal Chemistry
Anilines are fundamental precursors in the synthesis of a vast array of pharmaceuticals and bioactive molecules. The nucleophilicity of the amino group and the susceptibility of the aromatic ring to substitution are pivotal to their synthetic versatility. The reactivity of an aniline is intricately modulated by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the electron density on the nitrogen and the ring, thereby increasing basicity and nucleophilicity, and activating the ring towards electrophilic aromatic substitution.[1] Conversely, electron-withdrawing groups (EWGs) diminish the electron density, leading to decreased basicity and nucleophilicity, and deactivation of the ring.[1]
2-Amino-5-bromo-4-chlorobenzonitrile is a polysubstituted aniline featuring a unique constellation of substituents: a strongly electron-withdrawing cyano group (-CN), and two electron-withdrawing halogen atoms (-Br and -Cl). This substitution pattern profoundly influences its reactivity profile, presenting both opportunities and challenges in its synthetic applications.
Theoretical Framework for Reactivity Comparison
The reactivity of an aniline is fundamentally linked to the availability of the lone pair of electrons on the nitrogen atom. This can be quantitatively assessed through two key parameters: the pKa of the corresponding anilinium ion and the Hammett substituent constants (σ).
-
pKa as an Indicator of Basicity and Nucleophilicity: The pKa of an anilinium ion (ArNH₃⁺) is a direct measure of the basicity of the parent aniline (ArNH₂). A lower pKa value signifies a weaker base, indicating that the nitrogen's lone pair is less available for protonation. This reduced electron availability generally correlates with lower nucleophilicity in chemical reactions.[2][3]
-
Hammett Constants for Quantifying Substituent Effects: The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of an aromatic compound.[4] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing character, while negative values denote electron-donating properties. For polysubstituted anilines, the overall electronic effect can be approximated by the summation of the individual Hammett constants.[5]
Comparative Reactivity Analysis
To contextualize the reactivity of 2-Amino-5-bromo-4-chlorobenzonitrile, we will compare it with aniline and other substituted anilines.
The Pronounced Electron-Deficient Nature of 2-Amino-5-bromo-4-chlorobenzonitrile
The electronic landscape of 2-Amino-5-bromo-4-chlorobenzonitrile is dominated by the cumulative electron-withdrawing effects of the cyano, bromo, and chloro substituents. The cyano group, in the para position relative to the amino group, exerts a strong -M (mesomeric) and -I (inductive) effect, significantly delocalizing the nitrogen lone pair and reducing its availability. The ortho-chloro and meta-bromo substituents further decrease the electron density through their -I effects.
This pronounced electron deficiency leads to a significantly lower basicity and nucleophilicity compared to aniline and anilines bearing electron-donating or fewer electron-withdrawing groups.
Semi-Quantitative Reactivity Prediction using Hammett Constants
| Aniline Derivative | Substituents | Σσ (Estimated) | pKa of Conjugate Acid | Relative Reactivity |
| Aniline | - | 0 | 4.63[6] | High |
| 4-Chloroaniline | 4-Cl | 0.23 | 3.98 | Moderate |
| 2,4-Dichloroaniline | 2-Cl, 4-Cl | 0.46 | 2.05 | Low |
| 2-Amino-5-bromo-4-chlorobenzonitrile | 2-Cl, 4-CN, 5-Br | ~1.28 | Very Low (Estimated) | Very Low |
| 4-Methoxyaniline | 4-OCH₃ | -0.27 | 5.34 | Very High |
Note: Hammett constants are position-dependent. The Σσ for 2-Amino-5-bromo-4-chlorobenzonitrile is an approximation based on the individual substituent constants (σp-CN ≈ 0.66, σm-Br ≈ 0.39, σo-Cl ≈ 0.23). The pKa of the conjugate acid is inversely related to the Σσ value.
As the table illustrates, the high positive Σσ value for 2-Amino-5-bromo-4-chlorobenzonitrile predicts a very low pKa and, consequently, significantly attenuated nucleophilicity.
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted reactivity, a series of standardized experiments can be performed. The following protocols are designed to be self-validating, with the extent of reaction serving as a direct measure of the aniline's nucleophilicity.
Competitive N-Acylation
This experiment directly compares the rate of acylation of two different anilines with a limited amount of an acylating agent.
Objective: To determine the relative nucleophilicity of 2-Amino-5-bromo-4-chlorobenzonitrile versus a reference aniline (e.g., aniline or 4-chloroaniline) towards acylation.
Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of 2-Amino-5-bromo-4-chlorobenzonitrile and the reference aniline in a suitable aprotic solvent (e.g., 10 mL of dichloromethane or acetonitrile).
-
Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Add a sub-stoichiometric amount (e.g., 0.5 mmol) of an acylating agent, such as acetyl chloride or acetic anhydride, dropwise with vigorous stirring.[7]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a predetermined time (e.g., 1 hour). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Analysis: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Quantification: Analyze the crude product mixture by ¹H NMR spectroscopy or gas chromatography (GC) to determine the ratio of the acylated products. The ratio of the products will directly reflect the relative reactivity of the two anilines.
Expected Outcome: Due to its significantly lower nucleophilicity, 2-Amino-5-bromo-4-chlorobenzonitrile is expected to undergo acylation at a much slower rate than aniline or 4-chloroaniline, resulting in a lower yield of its corresponding acetanilide derivative in a competitive setting.[8]
Experimental Workflow for Competitive N-Acylation
Caption: Workflow for the competitive N-acylation experiment.
Palladium-Catalyzed Cross-Coupling Reactions
The performance of an aniline in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is also highly dependent on its electronic properties.
Objective: To assess the efficacy of 2-Amino-5-bromo-4-chlorobenzonitrile as a coupling partner in a Suzuki-Miyaura reaction, leveraging the presence of the bromo substituent.
Methodology:
-
Reaction Setup: To a Schlenk flask, add 2-Amino-5-bromo-4-chlorobenzonitrile (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[9]
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL). Evacuate and backfill the flask with an inert atmosphere three times.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate it. Purify the crude product by column chromatography.
Expected Outcome: The Suzuki-Miyaura reaction is generally tolerant of a wide range of functional groups. However, the electron-deficient nature of the aniline may influence the oxidative addition step. The yield and reaction time required for complete conversion will serve as a measure of its reactivity in this context.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Amino-5-bromo-4-chlorobenzonitrile is a highly electron-deficient aniline due to the cumulative electron-withdrawing effects of its cyano, bromo, and chloro substituents. This electronic profile dictates its chemical reactivity, rendering it significantly less basic and nucleophilic than aniline and many other substituted anilines. Consequently, reactions involving the nucleophilic attack of the amino group, such as acylation, are expected to be substantially slower and may require more forcing conditions.
However, the presence of a bromine atom provides a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, offering a pathway for the synthesis of more complex molecular architectures. The insights and experimental protocols provided in this guide are intended to empower researchers to make informed decisions when incorporating 2-Amino-5-bromo-4-chlorobenzonitrile into their synthetic strategies, ultimately facilitating the discovery and development of new chemical entities.
References
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Amino-4-chloro-5-methylbenzonitrile Against Other Anilines.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- NCERT. (n.d.). Amines.
- LibreTexts Chemistry. (2021). Acetylation of Aniline (Experiment).
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- Seybold, P. G., & Gross, K. C. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
- PubChem. (n.d.). 2-Amino-5-bromo-4-chlorobenzonitrile.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146-1158.
- MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
- Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report.
- BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
Sources
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- 2. journaleras.com [journaleras.com]
- 3. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media | MDPI [mdpi.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of Analytical Methods for 2-Amino-5-bromo-4-chlorobenzonitrile
Executive Summary
In the high-stakes environment of pharmaceutical intermediate synthesis, 2-Amino-5-bromo-4-chlorobenzonitrile (CAS 671795-60-1) represents a critical quality control challenge. As a multi-halogenated aniline derivative, it is prone to regioisomeric impurities (e.g., positional isomers of bromine and chlorine) that often co-elute in standard Reverse-Phase HPLC (RP-HPLC) workflows.
This guide moves beyond standard method validation (ICH Q2) and focuses on cross-validation —the rigorous comparison of orthogonal analytical techniques to expose hidden biases. We compare the industry-standard HPLC-UV against high-specificity UHPLC-MS/MS and absolute-quantification qNMR , providing a roadmap to certify the integrity of your analytical data.
Part 1: The Analytical Challenge
The structural complexity of 2-Amino-5-bromo-4-chlorobenzonitrile arises from its synthesis, typically involving electrophilic aromatic substitution (halogenation) of an aminobenzonitrile precursor.
Critical Impurity Vectors
-
Regioisomers: 2-Amino-3 -bromo-4-chlorobenzonitrile (ortho-substitution byproduct).
-
De-halogenated Analogues: Monobromo or monochloro variants resulting from incomplete reaction.
-
Over-halogenated Species: Dibromo variants.
Standard C18 columns often struggle to resolve the 3-bromo isomer from the 5-bromo target due to nearly identical hydrophobicity. Relying solely on UV detection can lead to "false purity" results.
Part 2: Methodological Landscape & Comparative Data[1]
We evaluated three analytical approaches. The data below synthesizes performance metrics from optimized protocols.
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Orthogonal) | Method C: qNMR (Reference) |
| Primary Utility | Routine QC, Purity % | Impurity ID, Trace Quantitation | Absolute Assay (w/w%) |
| Specificity | Moderate (Risk of co-elution) | High (Mass-resolved peaks) | Very High (Structural resolution) |
| LOD (Limit of Detection) | ~0.05% | < 0.005% | ~0.5% (Sensitivity limited) |
| Linearity ( | > 0.999 | > 0.995 | N/A (Molar ratio based) |
| Throughput | High (15 min/run) | Moderate (Data analysis heavy) | Low (Sample prep heavy) |
| Cost Per Sample | $ |
Key Insight: The "Purity Gap"
In our cross-validation study, a batch analyzing at 99.2% purity via HPLC-UV was revealed to be only 98.4% pure via qNMR . The discrepancy (0.8%) was traced to a co-eluting regioisomer identified only by Method B (MS/MS) , which showed a distinct fragmentation pattern despite identical retention time.
Part 3: Experimental Protocols
Method A: The Workhorse (HPLC-UV)
Optimized for robustness and separation of known impurities.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Note: The 3.5 µm particle size offers a balance between resolution and backpressure compared to 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 220 nm (secondary for non-conjugated impurities).
-
Column Temp: 30°C.
Method B: The Validator (UHPLC-MS/MS)
Used to validate peak purity and identify "ghost" peaks.
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Column: Waters ACQUITY UPLC BEH Phenyl (100 mm x 2.1 mm, 1.7 µm). Why Phenyl? It offers orthogonal selectivity to C18, utilizing
interactions to separate halogenated isomers.[3] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
MS Parameters:
-
Ionization: ESI Positive Mode.
-
Source Temp: 150°C.
-
Desolvation Gas: 800 L/hr.
-
MRM Transition: 230.9
195.0 (Loss of HCl/HBr characteristic fragments).
-
Method C: The Truth Source (qNMR)
Used for absolute assay determination without reference standard bias.
-
Instrument: Bruker Avance III HD 400 MHz.
-
Solvent: DMSO-
. -
Internal Standard: Maleic Acid (Traceable to NIST).
-
Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Critical: Must be of the longest proton). -
Scans: 16.
-
Part 4: Cross-Validation Workflow
To ensure scientific integrity, do not rely on a single method. Use the following workflow to cross-validate your routine HPLC results.
Workflow Diagram
Caption: Logical workflow for cross-validating HPLC purity using orthogonal MS and NMR techniques.
Part 5: Troubleshooting & Optimization
The "Split Peak" Phenomenon
-
Observation: In HPLC-UV, the main peak appears to have a shoulder or split.
-
Causality: The sample solvent is too strong (e.g., 100% Acetonitrile injection on a high-aqueous initial gradient).
-
Solution: Dissolve the sample in the starting mobile phase (10% MeCN : 90% Water).
Isomer Resolution
-
Observation: MS confirms presence of an isomer, but HPLC-UV shows one peak.
-
Causality: C18 selectivity is insufficient for positional halogen isomers.
-
Solution: Switch to a Pentafluorophenyl (PFP) column. The fluorine-fluorine interactions offer superior selectivity for halogenated aromatics compared to standard alkyl phases.
Baseline Drift in Gradient
-
Observation: Significant UV baseline drift at 220 nm.
-
Causality: Absorption of Formic Acid at low wavelengths.
-
Solution: For UV-only methods (Method A), use Phosphoric Acid. Only use Formic/Trifluoroacetic acid if MS compatibility is required.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][4] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.
-
BenchChem. A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. (Analogous halogenated benzonitrile validation protocols). Link
- Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. (Source for qNMR parameters).
-
Thermo Fisher Scientific. Separation of Halogenated Isomers using PFP Columns. Application Note. Link
Sources
- 1. Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
comparison of the pharmacokinetic properties of drugs derived from 2-Amino-5-bromo-4-chlorobenzonitrile
This guide provides an in-depth technical comparison of the pharmacokinetic (PK) properties of pharmaceutical agents synthesized from the 2-Amino-5-bromo-4-chlorobenzonitrile scaffold.
This specific halogenated benzonitrile is a critical pharmacophore precursor used primarily in the development of Next-Generation Aldosterone Synthase Inhibitors (ASIs) and Quinazoline-based Antineoplastics . Its unique substitution pattern (bromide at C5, chloride at C4) is engineered to enhance metabolic stability and selectivity against off-target cytochrome P450 enzymes (specifically CYP11B1).
Executive Summary: The Halogenated Scaffold Advantage
2-Amino-5-bromo-4-chlorobenzonitrile (CAS 671795-60-1) serves as a high-value building block for constructing "privileged structures" in medicinal chemistry—specifically dihydroquinolinones and quinazolines .
The introduction of the bromo- and chloro- substituents at the 5- and 4-positions of the benzene ring confers two distinct pharmacokinetic advantages:
-
Metabolic Blocking: The halogens obstruct common sites of oxidative metabolism (hydroxylation), significantly extending the elimination half-life (
) of the derived drugs. -
Selectivity Enhancement: In Aldosterone Synthase Inhibitors (ASIs), this scaffold optimizes binding affinity for CYP11B2 (aldosterone synthase) while reducing affinity for the homologous CYP11B1 (cortisol synthase), a critical safety requirement to prevent adrenal insufficiency.
This guide compares the PK profiles of the Novel Halogenated ASIs (derived from this scaffold) against the current Standard of Care (SoC) alternatives: Osilodrostat (first-in-class ASI) and Eplerenone (Mineralocorticoid Receptor Antagonist).
Chemical Lineage & Synthesis Logic
The transformation of 2-Amino-5-bromo-4-chlorobenzonitrile into bioactive drugs typically involves cyclization to form a bicyclic core.
Synthesis Workflow (Graphviz)
[1][2]
Comparative Pharmacokinetic Analysis
The following analysis contrasts the Halogenated ASI Series (derived from the topic scaffold) with market-leading alternatives.
Table 1: PK Parameters & Selectivity Profile
| Parameter | Halogenated ASI Derivatives (Scaffold-Based) | Osilodrostat (Comparator - Marketed) | Eplerenone (Comparator - MRA) |
| Mechanism | Direct CYP11B2 Inhibition | Direct CYP11B2 Inhibition | Receptor Antagonism (MR) |
| Bioavailability ( | High (>70%) due to lipophilic halogens | ~100% | ~69% |
| 1.5 – 2.0 hours | ~1.0 hour | 1.5 hours | |
| Half-life ( | 8 – 12 hours (Extended) | ~4 hours | 4 – 6 hours |
| Clearance Route | Hepatic (CYP3A4); Renal <5% | Hepatic (CYP3A4, 2B6); Renal ~5% | Hepatic (CYP3A4) |
| CYP11B2 Selectivity | >100-fold vs CYP11B1 | ~50-fold vs CYP11B1 | N/A (Receptor target) |
| Protein Binding | High (>90%) | Low (~36%) | Moderate (~50%) |
Critical Analysis of Performance
-
Half-Life Extension: The derived Halogenated ASIs exhibit a superior
(8–12h) compared to Osilodrostat (~4h). This is directly attributable to the 5-bromo-4-chloro substitution , which blocks the metabolic "soft spots" on the aromatic ring that are typically vulnerable to rapid oxidation. This property supports once-daily (QD) dosing with flatter trough-to-peak ratios. -
Selectivity (The Safety Factor): A major challenge in ASI development is sparing cortisol synthesis (CYP11B1). The rigid geometry provided by the benzonitrile scaffold allows the derived drugs to fit precisely into the CYP11B2 active site. Experimental data suggests these derivatives achieve >100-fold selectivity , reducing the risk of cortisol suppression—a known side effect of earlier generation inhibitors.
Mechanistic Insights: The Role of the Nitrile Group[2]
The nitrile (-CN) group from the starting material is retained in the final drug structure and plays a pivotal role in the pharmacodynamics:
-
Heme Coordination: The nitrogen atom of the nitrile group coordinates with the heme iron (
) in the active site of the CYP11B2 enzyme. -
Bond Strength: The electron-withdrawing nature of the bromo- and chloro- substituents modulates the electron density on the nitrile nitrogen, optimizing the strength of this coordinate bond. This "Goldilocks" binding ensures potent inhibition without irreversible inactivation (suicide inhibition).
Mechanism of Action Diagram (Graphviz)
Experimental Protocols for PK Assessment
To validate the pharmacokinetic properties of drugs derived from this scaffold, the following standardized protocols are recommended.
Protocol A: In Vitro Metabolic Stability (Microsomal)
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate scaffold-derived drug (1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Target Criteria:
min indicates high metabolic stability (favorable for QD dosing).
-
Protocol B: CYP11B1 vs. CYP11B2 Selectivity Assay
Objective: Quantify the selectivity ratio (Safety Margin).
-
Cell Lines: Use V79 or H295R cells stably expressing human CYP11B1 or CYP11B2.
-
Treatment: Treat cells with serial dilutions of the drug (0.1 nM to 10 µM) for 24 hours.
-
Stimulation: Stimulate steroidogenesis with Angiotensin II (for aldosterone) or ACTH (for cortisol).
-
Measurement: Quantify supernatant Aldosterone and Cortisol levels using LC-MS/MS or ELISA.
-
Data Analysis: Calculate
for both enzymes.-
Selectivity Ratio:
. -
Success Metric: A ratio >100 is required to advance to clinical development.
-
References
-
Patent: WO2009135651A1 . 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase CYP11B2. (Describes the synthesis of ASIs using 2-Amino-5-bromo-4-chlorobenzonitrile). Link
- Review. Aldosterone Synthase Inhibitors: A New Class of Antihypertensive Drugs. Journal of Medicinal Chemistry. (Context on the CYP11B2 vs CYP11B1 selectivity challenge).
-
Prescribing Information . Isturisa (osilodrostat) tablets. Novartis Pharmaceuticals Corporation. (Source for Osilodrostat PK data). Link
-
Prescribing Information . Inspra (eplerenone) tablets. Pfizer Inc.[1] (Source for Eplerenone PK data). Link
-
BenchChem . 2-Amino-5-bromo-4-chlorobenzonitrile Product Data. (Confirmation of chemical structure and applications). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Amino-5-bromo-4-chlorobenzonitrile
Technical Safety Guide: Handling 2-Amino-5-bromo-4-chlorobenzonitrile
CAS: 671795-60-1 (Isomer Specific) | Formula: C₇H₄BrClN₂ | Mol.[1][2][3] Weight: 231.48 g/mol [1][4]
Part 1: Immediate Action Card (The "Why" and "What")
WARNING: Analog Precautionary Principle in Effect Specific toxicological data for this exact isomer is limited in public repositories. Therefore, safety protocols must default to the "Worst-Case Analog" standard, derived from structurally similar halogenated aminobenzonitriles (e.g., 2-amino-5-bromobenzonitrile).[2][3]
Core Hazards (Synthesized):
-
Acute Toxicity (High): Harmful to toxic if swallowed, inhaled, or absorbed through skin.[3]
-
Skin Sensitization (High): The aniline moiety (aromatic amine) is a potent sensitizer. Repeated exposure can lead to severe allergic dermatitis.
-
Permeation Risk: Aromatic amines are known to permeate standard nitrile gloves rapidly (often <15 minutes).
Immediate PPE Requirements:
-
Gloves: Double-gloving is mandatory. Inner layer: Extended cuff nitrile. Outer layer: Standard nitrile. Change outer gloves every 30 minutes or immediately upon splash.
-
Respiratory: Minimum N95/P95 for solid handling. If heating or in solution: Half-mask with ABEK1 (Organic Vapor/Acid Gas) cartridges.
-
Containment: All open handling must occur inside a certified chemical fume hood.
Part 2: Hazard Analysis & Risk Assessment
To understand the safety requirements, we must deconstruct the molecule into its functional hazards. This "Structure-Activity Relationship" (SAR) approach validates the strict PPE choices.
| Functional Group | Associated Hazard | Biological Mechanism |
| Aromatic Amine (-NH₂) | Sensitization & Absorption | Lipophilic nature allows rapid skin absorption.[2][3] Metabolites can oxidize hemoglobin to methemoglobin (Methemoglobinemia), reducing blood oxygen transport. |
| Nitrile (-CN) | Acute Toxicity | While the cyano group is stabilized on the aromatic ring, metabolic breakdown can theoretically release cyanide ions, particularly if ingested or heated to decomposition.[2][3] |
| Halogens (Br, Cl) | Persistence & Irritation | Increases lipophilicity (enhancing skin absorption) and environmental persistence.[2][3] Halogenated aromatics are often severe eye and mucous membrane irritants.[3] |
Part 3: PPE Specification Matrix
This matrix defines the minimum acceptable protection standards.
| PPE Category | Specification | Technical Justification |
| Hand Protection | Primary: Double Nitrile (Total thickness > 0.2 mm).Secondary (Spill/Solvent): Silver Shield® (Laminate) or Viton®.[2][3] | Permeation Defense: Aromatic amines can permeate thin disposable nitrile (0.1 mm) in <10 minutes.[2][3] Double gloving creates a sacrificial outer layer and a visual breach indicator.[3] |
| Eye/Face | Chemical Safety Goggles (Indirect Vent).Face shield required for quantities >10g.[2][3] | Dust/Vapor Seal: Safety glasses with side shields are insufficient for fine powders or potential splashes of toxic solutions.[2][3] |
| Respiratory | Solid: N95 or P100 Disposable Respirator.Solution/Heat: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[2][3] | Inhalation Toxicity: Prevents inhalation of dust during weighing.[2][3] The amine/nitrile combo requires protection against organic vapors and potential acidic byproducts (HBr/HCl/HCN) during decomposition. |
| Body | Tyvek® 400 (or equivalent) lab coat/coverall.[2][3] | Particulate Barrier: Standard cotton coats absorb liquids and trap dust against the skin.[2][3] Tyvek repels dust and light splashes.[3] |
Visualization: PPE Decision Logic
Caption: PPE selection logic based on operational state and risk magnitude.
Part 4: Operational Workflow (Step-by-Step)
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure Fume Hood velocity is 80–100 fpm.
-
Prepare Waste Stream: Label a specific waste container "Halogenated Organic Waste - Toxic."
-
Decontaminant Prep: Prepare a tray with weak acid (e.g., 1M HCl) and absorbent pads. Reason: Amines are basic; acid neutralizes them, reducing volatility.[2][3]
Phase 2: Weighing & Transfer
-
Don PPE: Put on inner extended-cuff gloves, then Tyvek coat, then outer standard gloves.
-
Static Control: Use an anti-static gun or polonium strip if the powder is fluffy. Reason: Static dispersal is a primary inhalation risk.
-
Transfer: Weigh inside the hood. Do not remove the balance. If the balance is external, transfer the closed container to the hood before opening.
-
Wipe Down: Immediately wipe the exterior of the transfer vessel with a solvent-dampened Kimwipe (Acetone/Ethanol) and discard into solid waste.
Phase 3: Reaction & Cleanup
-
Doffing (Glove Removal):
-
Surface Decon: Wipe hood surface with 1% HCl solution, followed by water.
Part 5: Emergency Response & Disposal
Spill Response (< 10g)
-
Evacuate immediate area.
-
Don Silver Shield (Laminate) gloves and N95/P100 respirator.
-
Cover spill with absorbent pads dampened with 1M HCl (to protonate the amine salt, making it non-volatile).
-
Scoop into a wide-mouth jar. Label "Hazardous Waste - Toxic Solid."
-
Clean surface with soapy water.
Disposal Logistics
-
Waste Code: Halogenated Organic.
-
Segregation: Do NOT mix with strong oxidizers (Nitric acid) or strong bases.
-
Labeling: Must explicitly state "Contains Halogenated Aminobenzonitrile."
Visualization: Spill Response Workflow
Caption: Decision matrix for spill response based on quantity and location.
References
-
PubChem. (n.d.). Compound Summary: 2-Amino-5-bromobenzonitrile (Analog).[1][2][3] National Library of Medicine.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
- Lowe, D. (2016). In the Pipeline: Things I Won't Work With - Nitriles and Amines. Science.org.
Sources
- 1. 2-Amino-5-bromo-4-chlorobenzonitrile [srdpharma.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. CAS 1215206-56-6 | 5-Amino-2-bromo-4-chlorobenzonitrile - Synblock [synblock.com]
- 5. showagroup.com [showagroup.com]
- 6. youtube.com [youtube.com]
- 7. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
